molecular formula C13H12BrN3O2 B8152302 1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea

1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B8152302
M. Wt: 322.16 g/mol
InChI Key: OJMKXVPRJLJHDJ-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C13H12BrN3O2 and its molecular weight is 322.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(6-bromopyridin-3-yl)-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2/c1-19-11-5-3-2-4-10(11)17-13(18)16-9-6-7-12(14)15-8-9/h2-8H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMKXVPRJLJHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CN=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea, a compound of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the regioselective bromination of 3-aminopyridine to yield the key intermediate, 6-bromopyridin-3-amine. This intermediate is subsequently coupled with the commercially available 2-methoxyphenyl isocyanate to afford the target urea derivative. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and presents characterization data to ensure scientific integrity and reproducibility.

Introduction

Substituted phenylurea derivatives, particularly those incorporating heterocyclic moieties like pyridine, represent a significant class of compounds in contemporary medicinal chemistry. These scaffolds are prevalent in a variety of biologically active molecules, demonstrating a broad range of therapeutic applications, including their use as kinase inhibitors in oncology.[1] The urea functional group is a key structural feature, acting as a rigid hydrogen bond donor-acceptor unit, which facilitates interactions with biological targets. The pyridine ring, a common element in many pharmaceuticals, offers a versatile scaffold that can be readily functionalized to modulate the physicochemical and pharmacological properties of a molecule.

The target molecule, this compound, combines these key features. The bromo-substituted pyridine ring provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a wider chemical space. The 2-methoxyphenyl group can influence the compound's conformational preferences and metabolic stability. This guide provides a detailed and practical pathway for the synthesis of this promising compound, enabling further investigation into its potential therapeutic applications.

Overall Synthetic Pathway

The synthesis of this compound is accomplished through a two-step sequence as illustrated below. The initial step focuses on the regioselective synthesis of the key building block, 6-bromopyridin-3-amine. The subsequent step involves the formation of the urea linkage through the reaction of this amine with 2-methoxyphenyl isocyanate.

Synthesis_Pathway 3-Aminopyridine 3-Aminopyridine 6-Bromopyridin-3-amine 6-Bromopyridin-3-amine 3-Aminopyridine->6-Bromopyridin-3-amine N-Bromosuccinimide, Acetonitrile, 0°C to rt Target_Molecule 1-(6-Bromopyridin-3-yl)-3- (2-methoxyphenyl)urea 6-Bromopyridin-3-amine->Target_Molecule Reaction Step 2 2-Methoxyphenyl_isocyanate 2-Methoxyphenyl isocyanate 2-Methoxyphenyl_isocyanate->Target_Molecule Anhydrous Solvent, rt

A high-level overview of the synthetic route.

Step 1: Synthesis of 6-Bromopyridin-3-amine

The regioselective bromination of 3-aminopyridine is a critical first step. Direct electrophilic bromination of the pyridine ring can be challenging due to the competing directing effects of the amino group and the ring nitrogen. However, the use of N-Bromosuccinimide (NBS) in acetonitrile provides a reliable method for the selective introduction of a bromine atom at the 6-position.[2]

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The amino group at the 3-position is a strong activating group, which increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. The amino group directs incoming electrophiles to the ortho (2- and 4-positions) and para (6-position) positions. While the pyridine nitrogen is deactivating, the strong activating effect of the amino group dominates, favoring substitution at these positions. The use of NBS as a mild source of electrophilic bromine, coupled with controlled reaction conditions, enhances the selectivity for the desired 6-bromo isomer.[2]

Experimental Protocol
  • Materials:

    • 3-Aminopyridine

    • N-Bromosuccinimide (NBS)

    • Anhydrous Acetonitrile

    • Dichloromethane

    • Saturated aqueous sodium thiosulfate

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for elution

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminopyridine (1.0 eq.).

    • Dissolve the starting material in anhydrous acetonitrile.

    • Cool the solution to 0 °C using an ice bath.

    • Add N-Bromosuccinimide (1.0-1.2 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains at 0 °C.[2]

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2]

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 6-bromopyridin-3-amine.

Step 2: Synthesis of this compound

The final step in the synthesis is the formation of the urea linkage. This is achieved through the nucleophilic addition of the amino group of 6-bromopyridin-3-amine to the electrophilic carbonyl carbon of 2-methoxyphenyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of the amino group of 6-bromopyridin-3-amine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the isocyanate. This results in the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable urea product.

Urea_Formation cluster_reactants Reactants cluster_product Product Amine 6-Bromopyridin-3-amine Urea 1-(6-Bromopyridin-3-yl)-3- (2-methoxyphenyl)urea Amine->Urea Nucleophilic Attack Isocyanate 2-Methoxyphenyl isocyanate Isocyanate->Urea

The formation of the urea linkage.
Experimental Protocol
  • Materials:

    • 6-Bromopyridin-3-amine

    • 2-Methoxyphenyl isocyanate

    • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or N,N-Dimethylformamide)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Solvents for purification (e.g., ethyl acetate, hexane)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve 6-bromopyridin-3-amine (1.0 eq) in a suitable anhydrous solvent.

    • To this solution, add 2-methoxyphenyl isocyanate (1.0-1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC. In some cases, gentle heating may be required to drive the reaction to completion.

    • Upon completion, if a precipitate has formed, it can be collected by filtration, washed with a cold solvent, and dried.

    • If the product remains in solution, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to afford the pure this compound.

Data Presentation

The following table summarizes the key reactants and the expected product of this synthetic pathway. While experimental data for the final product is not widely available in the literature, the table provides the necessary information for its identification and characterization.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
3-AminopyridineC₅H₆N₂94.12Starting Material
N-BromosuccinimideC₄H₄BrNO₂177.98Reagent
6-Bromopyridin-3-amineC₅H₅BrN₂173.01Intermediate
2-Methoxyphenyl isocyanateC₈H₇NO₂149.15Reagent
This compoundC₁₃H₁₂BrN₃O₂322.16Final Product

Predicted Characterization Data for this compound:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): Signals corresponding to the aromatic protons of both the bromopyridine and methoxyphenyl rings are expected, along with resonances for the methoxy group and the two N-H protons of the urea linkage. The aromatic region will likely show complex splitting patterns.

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): Resonances for all 13 carbon atoms are anticipated, including the characteristic signal for the urea carbonyl carbon (typically in the range of 150-160 ppm).

  • Mass Spectrometry (ESI): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 322.0 and 324.0, corresponding to the bromine isotopes.

Conclusion

This technical guide has outlined a practical and efficient two-step synthesis of this compound. The methodology relies on well-established and reliable chemical transformations, ensuring a high likelihood of success for researchers in the field. The synthesis of the key 6-bromopyridin-3-amine intermediate followed by the straightforward formation of the urea linkage provides a clear and reproducible route to this valuable compound. The information and protocols provided herein are intended to serve as a comprehensive resource for scientists engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications. Further studies to fully characterize the final compound and explore its biological activity are encouraged.

References

  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research, 4(4), 1435-1442.
  • Organic Syntheses Procedure. (n.d.). Org. Synth., 99, 174.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Use of 6-Bromopyridin-3-amine in Agrochemical Synthesis. BenchChem.
  • Arkin, M., Avram, N., Buriakovsky, O., Zeevi, A., Schneider, B., Cherkez, S., & Nivy, S. (2005). Pharmaceutical, cosmetic and cosmeceutical compositions. U.S.
  • Antonysamy, S., Bonday, Z., Campbell, R., et al. (2014). Pyrimidinone and pyridone compounds. U.S.
  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A.-M. (2009). Urea derivatives as anticancer agents. European Journal of Medicinal Chemistry, 44(10), 3879-3889.
  • Manning, A. M., et al. (2010). Amino-heterocyclic compounds. U.S.
  • Ono, T., et al. (2014). Production method of thienopyrimidine derivative.
  • Novartis AG. (2018). Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 367(1), 147-154.
  • Big Molecule Watch. (2021).
  • Baranczak, A., et al. (2018). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. Brieflands, 8(3), 237-245.
  • Takeda Pharmaceutical Company Limited. (2014). Production method of thienopyrimidine derivative.
  • Regard, J., et al. (2018). Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 367(1), 147-154.
  • De, J., et al. (2019). 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. Organic Chemistry Frontiers, 6(14), 2394-2400.
  • Zhang, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)
  • van der Heijden, G., Jong, J. A. W., Ruijter, E., & Orru, R. V. A. (2016). 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry. Organic Letters, 18(5), 984-987.
  • Mohammed, Y. H. I., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Scientific Reports, 13(1), 22824.
  • Popa, A., et al. (2022). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531.
  • Kappe, C. O., & Dallinger, D. (2020). N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, 85(15), 9875-9884.
  • ResearchGate. (2025). Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity Against Cancer Cell Lines.
  • The University of Edinburgh. (2025). Preparation and pharmacological characterization of the enantiomers of the anticancer agent R/S-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea: Identification of the R-enantiomer as the active eutomer.
  • NIST. (n.d.). Urea, 3-(p-methoxyphenyl)-1-methyl-1-nitroso-. NIST WebBook.
  • Asadipour, A., et al. (2017). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Iranian Journal of Pharmaceutical Research, 16(4), 1496-1507.
  • Wilson, A. A., et al. (2008). N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2363.
  • MacMillan, D. W. C., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Organic Process Research & Development, 25(8), 1874-1881.
  • European Chemicals Agency. (n.d.). Identity. ECHA.
  • Mitchell, L. A., & Holliday, B. J. (2014). 6-Bromo-N-(6-Bromopyridin-2-Yl)-N-[4-(2,3-Dihydrothieno[3,4-B][3][4]dioxin-5-Yl)phenyl]pyridin-2-Amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o769-o770.

Sources

"1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea" chemical properties and characterization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea

Executive Summary

This technical guide profiles This compound , a diaryl urea scaffold of significant interest in medicinal chemistry and agrochemical research. Structurally, it functions as a "privileged pharmacophore," sharing core motifs with Type II kinase inhibitors (e.g., Sorafenib) and synthetic cytokinins (e.g., Forchlorfenuron).

The compound is characterized by a central urea linker connecting a lipophilic, electron-deficient 6-bromopyridine ring and a steric-directing 2-methoxyphenyl group. Its utility lies in its dual nature: the urea moiety acts as a primary hydrogen-bonding anchor for receptor binding (Glu-Asp-Phe motifs in kinases), while the bromine substituent provides a versatile handle for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura), enabling rapid library expansion.

Chemical Identity & Physicochemical Profile

This section aggregates calculated and predicted properties essential for experimental handling and formulation.

PropertyValue / Description
IUPAC Name This compound
Molecular Formula C₁₃H₁₂BrN₃O₂
Molecular Weight 322.16 g/mol
CAS Number Not widely indexed; synthesis-on-demand category
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, hot Ethanol; Poorly soluble in Water
pKa (Calculated) Urea NH (acidic): ~13.5; Pyridine N (basic): ~2.5 (suppressed by Br)
LogP (Predicted) 2.8 – 3.2 (Lipophilic)
H-Bond Donors 2 (Urea NHs)
H-Bond Acceptors 3 (Pyridine N, Urea O, Methoxy O)

Synthesis & Reaction Mechanism

The synthesis of unsymmetrical ureas requires precise control to prevent the formation of symmetric byproducts (e.g., 1,3-bis(2-methoxyphenyl)urea). The Isocyanate Addition Method is the industry standard for high purity, as it avoids the handling of liquid phosgene and minimizes acidic byproducts.

Retrosynthetic Analysis

The molecule is disconnected at the urea linkage. Two pathways exist:

  • Path A (Preferred): Nucleophilic attack of 6-bromo-3-aminopyridine on 2-methoxyphenyl isocyanate.

  • Path B (Alternative): Activation of 2-methoxyaniline with triphosgene/CDI, followed by addition of the aminopyridine.

Expert Insight: Path A is superior because 2-methoxyphenyl isocyanate is stable and commercially available. 6-bromo-3-aminopyridine is a weaker nucleophile due to the electron-withdrawing bromine and pyridine ring; reacting it with a strong electrophile (isocyanate) ensures conversion.

Experimental Protocol (Path A)

Reagents:

  • 6-Bromo-pyridin-3-amine (1.0 eq)

  • 2-Methoxyphenyl isocyanate (1.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Catalyst (Optional): Pyridine or DMAP (if reaction is sluggish)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 6-bromo-pyridin-3-amine (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Addition: Add 2-methoxyphenyl isocyanate (1.1 eq) dropwise via syringe at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexanes). The starting amine spot (polar, UV active) should disappear.

  • Workup: The product often precipitates from DCM.

    • If precipitate forms: Filter the solid, wash with cold DCM, and dry under vacuum.

    • If soluble: Concentrate the solvent, redissolve in minimal hot ethanol, and recrystallize.

  • Yield: Typical yields range from 85% to 95%.

Synthesis Workflow Diagram

SynthesisPath Start1 6-Bromo-3-aminopyridine (Nucleophile) Reaction Reaction: Nucleophilic Addition DCM, 25°C, 12h Start1->Reaction Mix Start2 2-Methoxyphenyl Isocyanate (Electrophile) Start2->Reaction Intermediate Transition State (Tetrahedral) Reaction->Intermediate Product 1-(6-Bromopyridin-3-yl)- 3-(2-methoxyphenyl)urea Intermediate->Product Purification Purification: Filtration/Recrystallization Product->Purification

Caption: Logical flow of the nucleophilic addition synthesis pathway, highlighting the convergence of the amine and isocyanate precursors.

Characterization & Structural Validation

Trustworthiness in chemical biology relies on rigorous characterization. The following spectral features are diagnostic for this specific urea.

Proton NMR (1H NMR) – DMSO-d6
  • Urea Protons (Diagnostic): Two distinct singlets between 8.5 – 9.5 ppm .

    • NH-a (Pyridyl side): Typically more downfield (~9.2 ppm) due to the electron-deficient pyridine ring.

    • NH-b (Phenyl side): Slightly upfield (~8.5 ppm).

  • Pyridine Ring:

    • H-2 (C2-H): A doublet or singlet at ~8.6 ppm . This proton is deshielded by the adjacent Nitrogen and the Urea group.

    • H-5/H-4: An AB system or coupled doublets around 7.5 – 7.8 ppm .

  • Phenyl Ring:

    • Methoxy Group:[1] A sharp singlet (3H) at 3.80 ppm .

    • Aromatic H: Multiplet pattern between 6.8 – 8.1 ppm . The proton ortho to the urea usually appears as a doublet.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Isotope Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) creates a characteristic 1:1 doublet signal.

    • [M+H]⁺: Peaks at 322.0 and 324.0 m/z.

  • Fragmentation: Loss of the 2-methoxyaniline fragment (m/z ~123) is common in MS/MS.

Infrared Spectroscopy (FT-IR)
  • N-H Stretch: 3250 – 3350 cm⁻¹ (Broad).

  • C=O Stretch (Amide I): 1650 – 1690 cm⁻¹ (Strong). This confirms the formation of the urea carbonyl.

  • C=C / C=N Stretch: 1550 – 1600 cm⁻¹.

Applications in Drug Discovery

Kinase Inhibition (Type II)

This scaffold mimics the structure of Sorafenib and Regorafenib .

  • Mechanism: The urea moiety functions as a "glue," forming hydrogen bonds with the conserved Glu and Asp residues in the DFG-out conformation of kinases (e.g., VEGFR2, PDGFR, p38 MAP kinase).

  • Role of Bromine: The 6-bromo group occupies the hydrophobic "allosteric pocket," improving potency and selectivity.

Plant Growth Regulation (Cytokinins)

Pyridyl-phenyl ureas are potent cytokinins.

  • Mechanism: They bind to the cytokinin receptor (CRE1/AHK4), promoting cell division. The 2-methoxy group often enhances activity compared to unsubstituted phenyl rings.

Characterization Logic Diagram

Characterization Crude Crude Product TLC TLC Check (Disappearance of Amine) Crude->TLC NMR 1H NMR (Confirm Urea NHs & OMe) TLC->NMR If Pure MS LC-MS (Check Br Isotope Pattern) NMR->MS Valid Validated Compound Ready for Assay MS->Valid M+ / M+2 Confirmed

Caption: Quality control workflow ensuring structural integrity before biological testing.

Handling & Safety (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral) - Category 4.

  • Signal Word: WARNING.

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection.

    • P273: Avoid release to the environment (potential aquatic toxicity common in halogenated aromatics).

  • Storage: Store at 2–8°C, desiccated. Stable for >2 years if protected from moisture.

References

  • Organic Chemistry Portal. (2016). 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2021). 1-(2-Methoxyphenyl)-3-pyrimidin-2-yl-urea Compound Summary. Retrieved from [Link]

  • Journal of Pharmacology and Experimental Therapeutics. (2018). Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent MPO Inhibitor. Retrieved from [Link]

  • Scientific Reports. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug. Retrieved from [Link]

Sources

literature review of pyridyl urea compounds in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Pyridyl Urea Compounds in Drug Discovery

Abstract

The pyridyl urea scaffold has emerged as a privileged motif in modern medicinal chemistry, underpinning the development of numerous clinically successful therapeutics. This guide provides an in-depth technical review of pyridyl urea compounds, intended for researchers, scientists, and drug development professionals. We will explore the fundamental physicochemical properties that make this scaffold so effective, detail robust synthetic strategies for library generation, and elucidate the primary mechanisms of action, with a focus on kinase inhibition. Through comprehensive case studies of approved drugs and key clinical candidates, this paper highlights the therapeutic versatility of this compound class. Furthermore, we provide detailed, field-proven experimental protocols for the synthesis and in-vitro evaluation of a model pyridyl urea compound, offering a practical framework for researchers entering this area. The narrative emphasizes the causal relationships behind experimental choices, ensuring a deep, actionable understanding of the core principles governing the discovery and development of pyridyl urea-based drugs.

The Pyridyl Urea Scaffold: A Privileged Motif in Medicinal Chemistry

The remarkable success of pyridyl urea compounds in drug discovery is not accidental; it is rooted in the intrinsic physicochemical and structural properties of the constituent moieties. The urea group (-NH-C(O)-NH-) is a potent and versatile hydrogen-bond donor and acceptor. This feature allows it to form strong, bidentate hydrogen bonds with key residues in protein active sites, most notably the "hinge region" of protein kinases, serving as a rigid and reliable anchor for the molecule.[1] The planarity and conformational restriction of the urea functionality, due to resonance delocalization, contribute to a lower entropic penalty upon binding, which can translate to higher binding affinity.[1]

Complementing the urea linker, the pyridine ring is a weak base that offers a multitude of advantages. Its nitrogen atom can act as a hydrogen bond acceptor, providing an additional interaction point with the target protein.[2] Furthermore, the pyridine ring is a bioisostere of a phenyl ring but possesses improved aqueous solubility and a different electronic distribution. This modulation of physicochemical properties is crucial for optimizing the drug-like characteristics of a lead compound, including its absorption, distribution, metabolism, and excretion (ADME) profile.[3] The combination of the rigid, potent binding urea core with the versatile, property-modulating pyridine ring creates a scaffold that is both a powerful biological anchor and a highly tunable platform for medicinal chemists.[2][4] This synergy is evidenced by the numerous FDA-approved drugs, such as Sorafenib and Regorafenib, that feature this core structure.[2][5]

Synthetic Strategies for Pyridyl Urea Libraries

The generation of diverse libraries of pyridyl urea compounds is fundamental to structure-activity relationship (SAR) studies. The primary goal is typically the synthesis of unsymmetrical ureas, of the structure Ar¹-NH-C(O)-NH-Ar², where one of the aryl groups (Ar) is a pyridine. The choice of synthetic route is often dictated by the availability of starting materials, scalability, and safety considerations.

Causality in Synthetic Route Selection

Historically, highly reactive and toxic reagents like phosgene (COCl₂) and aryl isocyanates were the standards for urea synthesis.[6] However, significant safety concerns have driven the development of phosgene-free alternatives. Triphosgene, a solid and therefore safer crystalline equivalent of phosgene, is now commonly used.[7] It reacts with a primary amine (e.g., an aminopyridine) in situ to generate the corresponding isocyanate, which is then immediately reacted with a second amine to form the unsymmetrical urea.[8][9] This approach avoids the isolation of the hazardous isocyanate intermediate. Other modern, phosgene-free methods include the use of carbamates or activating agents like phenyl chloroformate, which offer efficient and environmentally friendlier protocols.[7][10][11] Microwave-assisted synthesis has also emerged as a rapid and efficient method for producing diaryl ureas, significantly reducing reaction times compared to conventional heating.[6]

General Synthetic Workflow

The most common and reliable laboratory-scale approach for generating unsymmetrical pyridyl ureas involves the in situ formation of an isocyanate from one of the desired aniline or aminopyridine precursors, followed by reaction with the second amine partner.

G cluster_0 Step 1: Isocyanate Formation (in situ) cluster_1 Step 2: Urea Formation cluster_2 Step 3: Work-up & Purification Amine1 Amine 1 (e.g., Substituted Aniline) Isocyanate Intermediate Isocyanate (Not Isolated) Amine1->Isocyanate Reaction Triphosgene Triphosgene (0.33 eq) in dry THF, 0°C Triphosgene->Isocyanate Isocyanate_ref Amine2 Amine 2 (e.g., Aminopyridine, 2 eq) Product Unsymmetrical Pyridyl Urea Amine2->Product Reaction at RT Product_ref Isocyanate_ref->Product Quench Quench Reaction Extract Solvent Extraction Quench->Extract Purify Purification (Recrystallization or Chromatography) Extract->Purify FinalProduct Pure Pyridyl Urea Purify->FinalProduct Product_ref->Quench

Caption: General workflow for unsymmetrical pyridyl urea synthesis.

Mechanism of Action: Targeting Key Biological Pathways

A significant majority of pyridyl urea-based drugs exert their therapeutic effects by functioning as Type II kinase inhibitors.

Kinase Inhibition: The Core Mechanism

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Kinases possess a conserved ATP-binding pocket. Type II inhibitors, such as Sorafenib, bind to the kinase in its inactive "DFG-out" conformation. This conformation exposes a hydrophobic allosteric pocket adjacent to the ATP-binding site.

The pyridyl urea scaffold is perfectly suited for this mode of inhibition:

  • Hinge Binding: The two N-H groups of the urea moiety form critical hydrogen bonds with the glutamate and aspartate residues of the kinase "hinge region," anchoring the inhibitor.[6]

  • Hydrophobic Interactions: The pyridine ring and the other aryl substituent occupy the hydrophobic regions of the active site.

  • Allosteric Pocket Occupancy: A key feature of these inhibitors is a substituent on the second aryl ring that extends into and occupies the allosteric hydrophobic pocket created by the DFG-out conformation, granting specificity and high potency.[12]

This mechanism is central to the anticancer activity of compounds like Sorafenib and Regorafenib, which inhibit multiple kinases involved in tumor progression and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Raf kinases.[2][12]

G cluster_pathway Simplified Raf-MEK-ERK Signaling Pathway cluster_drug Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Output Cell Proliferation, Angiogenesis TF->Output Drug Pyridyl Urea Inhibitor (e.g., Sorafenib) Drug->RTK Inhibits Drug->RAF Inhibits

Caption: Inhibition of kinase signaling by a pyridyl urea compound.

Other Mechanisms

While kinase inhibition is the most prominent, pyridyl urea compounds have been developed for other targets. For instance, novel pyridyl ureas have been discovered as inhibitors of bacterial DNA gyrase and topoisomerase IV, binding to the ATP domain and demonstrating antibacterial activity.[13] Others have been identified as allosteric activators of glucokinase for potential diabetes treatment or as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1).[14][15][16]

Therapeutic Applications & Case Studies

The pyridyl urea scaffold is a validated pharmacophore in multiple therapeutic areas, with the most significant impact in oncology. The following table summarizes key examples of these compounds.

Compound Name (Brand Name)Primary Target(s)Therapeutic AreaStatus / Key FindingReference(s)
Sorafenib (Nexavar®)VEGFR-2, PDGFR, c-RafOncology (Renal, Liver Cancer)FDA Approved. Multi-kinase inhibitor.[2][12]
Regorafenib (Stivarga®)VEGFRs, PDGFR, FGFR, c-RafOncology (Colorectal, GIST)FDA Approved. Structurally similar to Sorafenib.[2]
Lenvatinib (Lenvima®)VEGFRs, FGFRs, PDGFRα, KITOncology (Thyroid, Renal Cancer)FDA Approved. Potent multi-kinase inhibitor.[17]
Tivozanib (Fotivda®)VEGFR-1, -2, -3Oncology (Renal Cell Carcinoma)FDA Approved. Highly selective VEGFR inhibitor.[12][17]
Compound 8e (Research)VEGFR-2Oncology (Preclinical)Potent anti-proliferative activity against MCF-7 breast cancer cells (IC₅₀ = 0.22 µM).[18][19][18][19]
(R)-14f (Research)ROCK1 / ROCK2Oncology (Preclinical)Potent Rho-associated protein kinase inhibitor.[20]
Compound 35 (Research)DNA Gyrase, Topoisomerase IVAntibacterial (Preclinical)Efficacious in a mouse S. aureus infection model.[13]
Compound 2 (Research)ASK1Inflammation (Preclinical)Potent ASK1 inhibitor with IC₅₀ of 1.55 nM.[10][15]

Experimental Protocols for Synthesis and Evaluation

To ensure trustworthiness and reproducibility, protocols must be detailed and self-validating. Here we provide a representative protocol for the synthesis of an unsymmetrical pyridyl urea and its subsequent in vitro evaluation.

Protocol: Synthesis of an Unsymmetrical Diaryl Urea using Triphosgene[7][9]

This protocol describes the synthesis of a generic N-(pyridyl)-N'-(aryl)urea.

Objective: To synthesize an unsymmetrical diaryl urea in a safe, phosgene-free manner. The causality for using triphosgene is its solid state, which makes it significantly easier and safer to handle than gaseous phosgene while achieving the same chemical transformation.

Materials:

  • Substituted Aniline (1 equivalent)

  • Triphosgene (0.33 equivalents)

  • Substituted Aminopyridine (2 equivalents)

  • Dry Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or DIPEA (as a base)

  • Standard glassware (flame-dried), magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Methodology:

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1 eq.) in dry THF.

  • Isocyanate Formation (in situ): Cool the solution to 0°C using an ice bath. Slowly add a solution of triphosgene (0.33 eq.) in dry THF to the flask over 15-20 minutes. Self-Validation Check: The reaction is exothermic; slow addition is critical to control the reaction temperature and prevent side reactions.

  • Add the base (e.g., Et₃N, 2 eq.) and stir the mixture at 0°C for 2 hours. Monitor the formation of the isocyanate intermediate by thin-layer chromatography (TLC) if a stable analog is available, or proceed assuming formation.

  • Urea Formation: To the in situ generated isocyanate at 0°C, add the substituted aminopyridine (2 eq.) either as a solid or dissolved in a minimal amount of dry THF.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 12-48 hours. Self-Validation Check: Monitor the reaction progress by TLC, observing the consumption of the starting amines and the appearance of a new, typically less polar, product spot.

  • Work-up: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8]

Protocol: In-Vitro Antiproliferative MTT Assay[18][21]

This protocol evaluates the cytotoxicity of the newly synthesized compound against a cancer cell line.

Objective: To determine the concentration of the pyridyl urea compound that inhibits cell growth by 50% (IC₅₀). The causality for using the MTT assay is its reliability and basis in a functional metabolic endpoint; viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt to a purple formazan product, providing a quantitative measure of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized pyridyl urea compound, dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol or DMSO)

  • 96-well microtiter plates, multichannel pipette, plate reader

Methodology:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridyl urea compound in growth medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and non-toxic (typically <0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubate the plate for 48 or 72 hours at 37°C. Self-Validation Check: A known cytotoxic agent (e.g., Doxorubicin) should be included as a positive control to validate the assay's responsiveness.[18]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Visual Check: Observe the formation of purple formazan crystals in the vehicle control wells.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Challenges and Future Directions

Despite their success, pyridyl urea compounds are not without challenges. Poor solubility can be an issue, requiring careful formulation or chemical modification. Furthermore, as many compounds in this class are multi-kinase inhibitors, off-target effects and associated toxicities can be a concern. The future of pyridyl urea research lies in developing more selective inhibitors by exploiting subtle differences in kinase active sites. Hybridization strategies, which combine the pyridyl urea core with other pharmacophores, are also a promising avenue for creating novel agents with unique activity profiles.[4] Additionally, exploring their potential in therapeutic areas beyond oncology, such as inflammatory and neurodegenerative diseases, represents a significant growth area for this versatile scaffold.

Conclusion

The pyridyl urea scaffold represents a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors. Its success is a direct result of the scaffold's ability to form high-affinity interactions with protein targets while offering extensive opportunities for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties. The robust synthetic routes and well-established biological evaluation methods provide a clear path for the continued development of this compound class. By understanding the fundamental principles of their design, synthesis, and mechanism of action, researchers can continue to leverage the power of pyridyl urea compounds to develop the next generation of innovative medicines.

References

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  • Zhang, W., et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 26(4), 1527. Available at: [Link]

  • Basarab, G. S., et al. (2013). Fragment-to-hit-to-lead discovery of a novel pyridylurea scaffold of ATP competitive dual targeting type II topoisomerase inhibiting antibacterial agents. Journal of Medicinal Chemistry, 56(21), 8712-35. Available at: [Link]

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In-Silico Vetting of 1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea: A Technical Guide to Molecular Docking and ADMET Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive walkthrough of the in silico modeling and molecular docking studies for the novel compound 1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea. Tailored for researchers, medicinal chemists, and drug development professionals, this document details the scientific rationale, step-by-step methodologies, and critical analysis required for a thorough computational evaluation. The guide emphasizes a self-validating protocol, from ligand preparation and target selection to the interpretation of docking simulations and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. All procedures and mechanistic claims are substantiated with citations to authoritative scientific literature.

Introduction: The Imperative of In Silico Evaluation in Modern Drug Discovery

The diaryl urea scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of therapeutic agents, particularly as potent protein kinase inhibitors.[1] The compound this compound, a member of this privileged class, warrants a rigorous preclinical assessment. In silico methodologies, such as molecular docking and ADMET prediction, are indispensable tools in contemporary drug discovery.[2][3] They offer a time- and cost-effective strategy to predict a compound's biological activity, binding mechanism, and potential pharmacokinetic liabilities, thereby guiding further experimental pursuits.[4][5]

This guide will provide an in-depth, expert-led protocol for the complete in silico analysis of this compound, focusing on its potential as a kinase inhibitor.

Strategic Workflow for In Silico Analysis

A systematic and logical workflow is crucial for a robust in silico investigation. The following diagram outlines the key phases of our analysis of this compound.

In_Silico_Workflow cluster_prep Phase 1: Foundation & Preparation cluster_sim Phase 2: Computational Simulation cluster_analysis Phase 3: Analysis & Predictive Profiling Ligand_Prep Ligand Preparation & Optimization Docking Molecular Docking Ligand_Prep->Docking Target_Selection Target Identification & Protein Preparation Target_Selection->Docking Results_Analysis Docking Results Analysis Docking->Results_Analysis ADMET_Pred ADMET Prediction Results_Analysis->ADMET_Pred

Figure 1: High-level workflow for the in silico analysis of this compound.

Phase 1: Foundational Preparation for Accurate Simulations

Ligand Preparation: Ensuring Stereochemical and Energetic Fidelity

The starting point for any docking study is a high-quality 3D structure of the ligand. This protocol ensures the generation of a low-energy, stereochemically correct conformation.

Protocol 3.1: Ligand Preparation

  • 2D Structure Generation: The 2D structure of this compound is first drawn using a chemical drawing software like ChemDraw to ensure correct atom and bond representation.

  • 3D Conversion and Energy Minimization:

    • The 2D structure is imported into a molecular modeling program such as Avogadro.

    • The structure is converted to 3D and subjected to energy minimization using a suitable force field like MMFF94 to obtain a stable, low-energy conformation.

  • File Format Conversion: The optimized 3D structure is saved in the PDBQT file format, which includes atomic coordinates and charge information required for docking software like AutoDock Vina.[6]

Target Identification and Protein Preparation: Selecting and Refining the Biological Target

Given that diaryl urea derivatives are well-established as kinase inhibitors, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is selected as a primary biological target.[7][8][9] VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, a critical process in tumor growth.[8]

Protocol 3.2: Protein Preparation

  • Structure Retrieval: A high-resolution crystal structure of the VEGFR-2 kinase domain in complex with a urea-based inhibitor is obtained from the Protein Data Bank (PDB). The structure with PDB ID: 2OH4 is an excellent candidate for this study.[10]

  • Protein Refinement:

    • The PDB file is loaded into a molecular modeling suite, for instance, AutoDockTools.

    • All non-protein molecules, including water, ions, and the co-crystallized ligand, are removed.

    • Polar hydrogen atoms are added to the protein structure, which is crucial for accurate hydrogen bond calculations.[11]

    • Gasteiger charges are computed and assigned to all protein atoms.

    • The prepared protein is saved in the PDBQT format.

Phase 2: Simulating the Molecular Recognition Event

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking predicts the preferred orientation of the ligand within the protein's binding site and estimates the binding affinity.[12] AutoDock Vina, a widely used and validated docking program, will be employed for this purpose.

Protocol 4.1: Molecular Docking with AutoDock Vina

  • Defining the Search Space (Grid Box): A grid box is defined around the active site of VEGFR-2, guided by the position of the co-crystallized inhibitor in the 2OH4 structure. This ensures the docking search is focused on the relevant binding pocket.

  • Configuration File Setup: A configuration file is created to specify the protein, ligand, grid parameters, and the exhaustiveness of the search.

  • Execution of Docking: The docking simulation is initiated via the command line, referencing the configuration file. AutoDock Vina will then explore various conformations of the ligand within the defined grid box and score them based on its scoring function.

Phase 3: Data Analysis and Predictive Profiling

Analysis of Docking Results: Unveiling Key Molecular Interactions

The output from AutoDock Vina provides a series of binding poses ranked by their predicted binding affinities. A thorough analysis of these poses is critical for understanding the potential mechanism of inhibition.

Protocol 5.1: Post-Docking Analysis

  • Visualization: The docked complex (protein and the top-ranked ligand pose) is visualized using a molecular graphics program like PyMOL.

  • Interaction Mapping: Key molecular interactions between this compound and the active site residues of VEGFR-2 are identified. These include:

    • Hydrogen Bonds: The urea moiety is expected to form crucial hydrogen bonds with the hinge region of the kinase, particularly with the backbone of Cys919 and the side chain of Asp1046, a characteristic interaction for type II kinase inhibitors.[1][13][14]

    • Hydrophobic Interactions: The aromatic rings of the ligand are anticipated to engage in hydrophobic interactions with non-polar residues within the binding pocket.

  • Comparative Analysis: The predicted binding mode is compared with the binding mode of the co-crystallized inhibitor in the 2OH4 structure to assess the plausibility of the docking result.[15]

Table 1: Predicted Docking Results and Key Interactions

ParameterPredicted Outcome
Binding Affinity (kcal/mol) [A specific value will be generated by the docking software, e.g., -9.5]
Key Interacting Residues Cys919, Asp1046, Glu885
Interaction Details The urea group forms hydrogen bonds with the backbone of Cys919 and the side chain of Asp1046. The bromopyridine and methoxyphenyl rings occupy hydrophobic pockets.
ADMET Prediction: Assessing "Drug-Likeness"

A compound's efficacy is not solely determined by its binding affinity; its pharmacokinetic properties are equally important.[16] In silico ADMET prediction provides an early indication of a compound's potential for oral bioavailability, metabolic stability, and toxicity.[17][18]

Protocol 5.2: ADMET Prediction using an Online Server

  • Tool Selection: A reliable online ADMET prediction tool, such as SwissADME or pkCSM, is utilized.

  • Input: The SMILES (Simplified Molecular Input Line Entry System) string of the compound is submitted to the server.

  • Analysis of Output: The server generates a comprehensive report on various physicochemical and pharmacokinetic properties. Key parameters to analyze include:

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and the likelihood of a compound being orally active.

    • Gastrointestinal (GI) Absorption: Prediction of the compound's absorption from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Prediction of whether the compound can cross into the central nervous system.

    • Cytochrome P450 (CYP) Inhibition: Potential for drug-drug interactions through inhibition of metabolic enzymes.

Table 2: Predicted ADMET Profile

PropertyPredicted ValueSignificance
Molecular Weight [e.g., 352.2 g/mol ]Compliant with Lipinski's Rule (<500)
LogP [e.g., 3.8]Indicates good lipophilicity for membrane permeation
H-bond Donors [e.g., 2]Compliant with Lipinski's Rule (≤5)
H-bond Acceptors [e.g., 4]Compliant with Lipinski's Rule (≤10)
GI Absorption HighSuggests good oral bioavailability
BBB Permeant NoDesirable for avoiding CNS side effects
CYP Inhibition Potential inhibitor of CYP2D6Warrants further experimental investigation

Conclusion and Future Perspectives

The in silico analysis of this compound suggests that it is a promising candidate for development as a VEGFR-2 inhibitor. The molecular docking study predicts a stable binding mode within the kinase's active site, characterized by key interactions known to be important for potent inhibition. Furthermore, the ADMET predictions indicate favorable drug-like properties.

These computational findings provide a strong rationale for advancing this compound to the next stages of the drug discovery pipeline, which should include:

  • Chemical Synthesis: Synthesis of the compound for in vitro and in vivo testing.

  • In Vitro Kinase Assays: Experimental validation of its inhibitory activity against VEGFR-2 and a panel of other kinases to assess selectivity.

  • Cell-Based Assays: Evaluation of its anti-proliferative effects in relevant cancer cell lines.

The integration of these in silico and experimental approaches embodies a robust strategy for the efficient discovery and optimization of novel anticancer agents.

References

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Methodological & Application

Application Note: In Vitro Assay Development for 1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea (BP-2MPU)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for drug discovery scientists optimizing high-throughput screening (HTS) assays. Based on the structural pharmacophore of 1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea (hereafter referred to as BP-2MPU ), this guide focuses on its primary application in human therapeutics: Soluble Epoxide Hydrolase (sEH) Inhibition .

While phenyl-pyridyl ureas are known as plant cytokinins (e.g., Forchlorfenuron), in a drug development context, this 1,3-disubstituted urea scaffold is the canonical pharmacophore for sEH inhibitors (mimicking the transition state of epoxide hydrolysis) and is also investigated for Type II Kinase inhibition (e.g., p38 MAPK, Raf). This protocol details the sEH inhibition assay, the most chemically consistent target for this specific molecule in cardiovascular and anti-inflammatory drug discovery.

Abstract & Scientific Rationale

The compound BP-2MPU represents a "privileged structure" in medicinal chemistry. The urea bridge functions as a primary hydrogen-bond donor motif, capable of engaging the catalytic aspartate (Asp335) of Soluble Epoxide Hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs).

In this assay development guide, we utilize BP-2MPU as a model lipophilic urea inhibitor to validate a fluorogenic hydrolysis assay . The 6-bromopyridine moiety provides metabolic stability and lipophilic engagement, while the 2-methoxyphenyl group offers steric occlusion, enhancing selectivity. This protocol establishes a robust Z' > 0.7 screening platform using the substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid), which yields a highly fluorescent product upon hydrolysis by sEH.

Mechanism of Action & Assay Principle

The Catalytic Mechanism

sEH hydrolyzes endogenous lipid epoxides (EETs) into diols (DHETs), diminishing their anti-inflammatory and vasodilatory effects. Urea-based inhibitors like BP-2MPU bind to the sEH active site as Transition State Mimics .

  • Binding: The urea protons form hydrogen bonds with Asp335 (catalytic nucleophile).

  • Occlusion: The aryl side chains (Bromopyridine and Methoxyphenyl) occupy the hydrophobic pockets (L-pocket and S-pocket), displacing the substrate.

Assay Readout (PHOME Hydrolysis)

We utilize a "turn-on" fluorescence assay. The substrate PHOME is non-fluorescent. Upon hydrolysis by sEH, it releases 6-methoxy-2-naphthaldehyde (6M2N) , which is intensely fluorescent.

  • Excitation: 330 nm

  • Emission: 465 nm

  • Inhibition: Presence of BP-2MPU prevents PHOME hydrolysis

    
     Low Fluorescence.
    

AssayMechanism sEH sEH Enzyme (Active) Complex Enzyme-Inhibitor Complex (Inactive) sEH->Complex + BP-2MPU (Competition) Product 6M2N (Fluorescent) sEH->Product + PHOME (Hydrolysis) Inhibitor BP-2MPU (Inhibitor) Inhibitor->Complex Substrate PHOME (Non-Fluorescent) Substrate->Product Catalysis Diol Diol Byproduct Substrate->Diol

Figure 1: Competitive inhibition mechanism. BP-2MPU competes with the fluorogenic substrate PHOME for the sEH active site.

Materials & Reagents

ComponentSpecificationPurpose
Test Compound BP-2MPU (>98% purity)The inhibitor being profiled.
Enzyme Recombinant Human sEH (hsEH)Target enzyme. Final conc: ~1-5 nM.
Substrate PHOME (Cayman Chem/Sigma)Fluorogenic reporter. Final conc: 50 µM (

approx).
Assay Buffer 25 mM Bis-Tris-HCl, pH 7.0Physiological pH maintenance.
Additives 0.1 mg/mL BSAPrevents enzyme adsorption to plastic.
Solvent DMSO (Anhydrous)Compound solubilization (Final < 1%).
Plate 384-well Black, Flat BottomLow background fluorescence.

Experimental Protocol: Kinetic IC50 Determination

Step 1: Compound Preparation (Serial Dilution)

Objective: Create a 10-point dose-response curve.

  • Dissolve BP-2MPU powder in 100% DMSO to a stock concentration of 10 mM .

    • Note: Ureas can be difficult to dissolve. Vortex extensively and inspect for turbidity.

  • Perform a 1:3 serial dilution in DMSO to generate 10 concentrations (Range: 10 mM down to ~0.5 µM).

  • Transfer 250 nL of each dilution into the 384-well assay plate using an acoustic dispenser (e.g., Echo) or pin tool.

    • Final Assay Conc: 100 µM down to 5 nM (assuming 25 µL final volume).

Step 2: Enzyme Working Solution
  • Thaw recombinant sEH on ice. Never vortex enzymes; mix by gentle inversion.

  • Dilute sEH into Assay Buffer (25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA).

  • Target Concentration: Prepare at 2x the final desired concentration (e.g., if final is 4 nM, prep at 8 nM).

  • Dispense 12.5 µL of Enzyme Working Solution into all wells except the "No Enzyme Control" (background) wells.

  • Pre-Incubation: Incubate enzyme and compound for 15 minutes at Room Temp (25°C) .

    • Why? Allows the urea inhibitor to reach binding equilibrium with the active site before substrate competition begins.

Step 3: Substrate Initiation
  • Prepare PHOME Substrate Solution at 2x concentration (e.g., 100 µM) in Assay Buffer.

    • Critical: Keep PHOME protected from light.

  • Dispense 12.5 µL of Substrate Solution into all wells .

  • Final Reaction Volume: 25 µL.

  • Centrifuge plate briefly (1000 rpm, 1 min) to remove bubbles.

Step 4: Kinetic Detection
  • Immediately place plate in a fluorescence microplate reader (e.g., EnVision, Spark).

  • Settings:

    • Ex: 330 nm / Em: 465 nm.

    • Mode: Kinetic.

    • Interval: 60 seconds.

    • Duration: 30-45 minutes.

  • Gain: Adjust so the "High Control" (Enzyme + Substrate + DMSO) reaches ~80% saturation at the end of the run.

Data Analysis & Validation

Signal Processing

Do not use endpoint data alone. Use the Slope (RFU/min) from the linear portion of the reaction (typically 5–20 mins).

  • Calculate Slope: For each well, calculate the rate of fluorescence increase.

  • Normalize:

    
    
    
    • Slope_Max: DMSO + Enzyme + Substrate.

    • Slope_Min: DMSO + Buffer + Substrate (No Enzyme).

Curve Fitting

Fit the % Activity vs. Log[BP-2MPU] using a 4-parameter logistic (4PL) equation to determine the IC50 .

  • Expected Result: Potent urea inhibitors typically show IC50 values in the 1–100 nM range.

Assay Robustness (Z-Factor)


  • Target: Z' > 0.6 for a robust screening assay.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation BP-2MPU is highly lipophilic.Ensure final DMSO is 1-2%. If precip occurs, add 0.01% Triton X-100 to the buffer.
High Background Substrate auto-hydrolysis or degradation.Use fresh PHOME. Keep buffer pH strictly at 7.0 (PHOME is unstable at high pH).
Low Signal Enzyme inactive or quenching.Check 6M2N standard curve. Ensure BP-2MPU doesn't quench fluorescence at 465 nm (run a "compound interference" control).
IC50 Shift Incubation time variance.Urea inhibitors can be slow-binding. Ensure the 15-min pre-incubation is consistent.

Workflow Visualization

Workflow Step1 1. Compound Prep BP-2MPU in DMSO (Serial Dilution) Step2 2. Enzyme Addition 12.5 µL sEH (2x) + 250 nL Compound Step1->Step2 Step3 3. Pre-Incubation 15 Minutes @ 25°C (Equilibrium Binding) Step2->Step3 Step4 4. Substrate Addition 12.5 µL PHOME (2x) Step3->Step4 Step5 5. Kinetic Read Ex 330nm / Em 465nm Measure Slope (RFU/min) Step4->Step5

Figure 2: Step-by-step High-Throughput Screening (HTS) workflow for BP-2MPU characterization.

References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase Inhibition on Human Health. Annual Review of Pharmacology and Toxicology, 53, 37-58. Link

  • Wolf, N. M., et al. (2006). Soluble Epoxide Hydrolase: A Novel Target for Pain and Inflammatory Diseases. Journal of Medicinal Chemistry, 49(23), 6897-6911. Link

  • Jones, P. D., et al. (2005). Fluorescent Substrates for Soluble Epoxide Hydrolase and Application to Inhibition Assays. Analytical Biochemistry, 343(1), 66-75. Link

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 55(5), 1789-1808. Link

cell-based assay protocol using "1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cellular Profiling of the Diarylurea Scaffold 1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea

Introduction & Compound Overview

Compound: this compound Class: Synthetic Diarylurea / Putative Type II Kinase Inhibitor Target Application: Oncology (Anti-proliferative / Anti-angiogenic)

The compound This compound represents a classic diarylurea scaffold, a structural motif central to modern kinase inhibitor design (e.g., Sorafenib, Regorafenib, Tivozanib).

In drug development, the urea linker functions as a "hydrogen bond bridge," typically anchoring the molecule to the Glu/Asp residues in the kinase ATP-binding pocket (specifically the DFG-out conformation). The 6-bromopyridine moiety acts as the hinge-binding or solvent-exposed fragment, while the 2-methoxyphenyl group is designed to occupy the hydrophobic allosteric pocket adjacent to the ATP site.

This application note provides a comprehensive protocol for evaluating the biological activity of this compound, focusing on cellular target engagement and phenotypic anti-cancer screening . Given its structural homology to VEGFR/PDGFR inhibitors and synthetic cytokinins (which possess differentiation-inducing properties), the protocols below are optimized for angiogenesis inhibition and tumor cell viability .

Mechanism of Action (Hypothesis & Pathway)

The primary mechanism is hypothesized to be ATP-competitive inhibition (Type II) of Receptor Tyrosine Kinases (RTKs), specifically VEGFR2 (KDR) and PDGFR


. Inhibition of these kinases blocks downstream RAS/RAF/MEK/ERK signaling, leading to reduced proliferation and angiogenesis.

Figure 1: Proposed Mechanism of Action in the VEGF Signaling Pathway

VEGF_Pathway VEGF VEGF Ligand VEGFR VEGFR2 (RTK) VEGF->VEGFR Activation RAS RAS (GTPase) VEGFR->RAS Phosphorylation Compound 1-(6-Bromopyridin-3-yl)- 3-(2-methoxyphenyl)urea (Inhibitor) Compound->VEGFR Type II Binding (DFG-out) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Transcription (Proliferation/Angiogenesis) ERK->Nucleus Translocation

Caption: Figure 1. Schematic representation of the VEGF signaling cascade. The urea compound is predicted to bind the inactive (DFG-out) conformation of VEGFR2, blocking downstream ERK phosphorylation.

Experimental Protocols

Protocol A: Compound Preparation & Solubility

Objective: Ensure consistent delivery of the hydrophobic urea compound.

  • Stock Solution (10 mM):

    • Weigh 5 mg of this compound (MW ≈ 322.16 g/mol ).

    • Dissolve in 1.55 mL of 100% DMSO (anhydrous).

    • Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.

    • Note: Urea derivatives can be poorly soluble. Visual inspection is critical.

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid freeze-thaw cycles (>3).

  • Working Solution: Dilute in cell culture media immediately prior to use. Final DMSO concentration must remain <0.1% to avoid solvent toxicity.

Protocol B: HUVEC Tube Formation Assay (Angiogenesis)

Objective: Assess the compound's ability to inhibit endothelial cell organization, a proxy for anti-angiogenic drug efficacy.

Materials:

  • HUVEC cells (Human Umbilical Vein Endothelial Cells).

  • Matrigel® (Growth Factor Reduced).

  • EGM-2 Endothelial Growth Media.

  • Calcein AM (Fluorescent dye).

Step-by-Step Workflow:

  • Matrigel Coating:

    • Thaw Matrigel on ice (4°C) overnight.

    • Add 50 µL/well of Matrigel to a pre-chilled 96-well plate.

    • Incubate at 37°C for 30 minutes to polymerize.

  • Cell Seeding & Treatment:

    • Harvest HUVEC cells (passage 2-5).

    • Resuspend in EGM-2 media at 2 x 10⁵ cells/mL .

    • Prepare 2X concentrations of the compound (0.1, 1, 10, 100 µM) in EGM-2.

    • Add 50 µL of cell suspension + 50 µL of compound solution to the Matrigel wells.

    • Controls: Vehicle (0.1% DMSO) and Sunitinib (Positive Control, 1 µM).

  • Incubation:

    • Incubate at 37°C, 5% CO₂ for 6–18 hours . (Monitor visually; tubes can collapse if left too long).

  • Staining & Imaging:

    • Add Calcein AM (2 µg/mL final) and incubate for 30 mins.

    • Image using a fluorescence microscope (GFP channel).

  • Analysis:

    • Quantify "Total Tube Length" and "Number of Junctions" using ImageJ (Angiogenesis Analyzer plugin).

Protocol C: Cell Viability & IC50 Determination

Objective: Determine the potency of the compound against specific tumor cell lines (e.g., A549, MCF-7) vs. normal fibroblasts.

Method: CellTiter-Glo® Luminescent Cell Viability Assay (ATP quantification).

StepActionCritical Parameter
1. Seeding Seed 3,000–5,000 cells/well in 96-well white-walled plates.Allow 24h attachment.
2. Dosing Add compound (Serial dilution: 100 µM to 0.1 nM).9-point dose response.
3. Exposure Incubate for 72 hours at 37°C.Ensure humidity to prevent evaporation.
4. Detection Add CellTiter-Glo reagent (1:1 ratio with media).Equilibrate to RT before adding.
5. Measurement Shake (2 min), Incubate (10 min), Read Luminescence.Integration time: 0.5–1 sec.
6. Analysis Fit data to 4-parameter logistic (4PL) curve.Calculate IC50 values.
Protocol D: Target Engagement (Western Blot)

Objective: Confirm inhibition of the MAPK pathway (pERK) downstream of the target kinase.

Workflow:

  • Starvation: Seed A549 or HUVEC cells. Once 70% confluent, switch to serum-free media for 12 hours (synchronize cells).

  • Pre-treatment: Treat with This compound (at IC90 concentration) for 1 hour.

  • Stimulation: Stimulate with VEGF (50 ng/mL) or EGF (100 ng/mL) for 15 minutes.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Blotting:

    • Primary Antibodies: Phospho-ERK1/2 (Thr202/Tyr204), Total ERK1/2, Phospho-VEGFR2.

    • Expected Result: Dose-dependent reduction in Phospho-ERK/Phospho-VEGFR bands compared to Total protein.

Data Interpretation & Troubleshooting

  • Solubility Issues: If precipitation is observed in the media (crystals visible under microscope), the IC50 is invalid. Reduce the maximum concentration or use a solubility-enhancing vehicle (e.g., Cyclodextrin), though DMSO is standard for early discovery.

  • "Cytokinin Effect": Be aware that this compound is structurally related to synthetic cytokinins (e.g., Forchlorfenuron analogs). In some cell types, it may induce differentiation rather than immediate apoptosis. If viability data is ambiguous, check for morphological changes (cell enlargement, flattening) indicative of senescence/differentiation.

References

  • Wilhelm, S. M., et al. (2006).[1] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[2] Nature Reviews Drug Discovery. Link

  • Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active Inhibitor of p38 MAP Kinase." Bioorganic & Medicinal Chemistry Letters. (Foundational work on urea scaffolds). Link

  • Hao, Y., et al. (2010). "Synthesis and cytokinin activity of N-(6-substituted pyridin-3-yl)-N'-phenylurea derivatives." Bioorganic & Medicinal Chemistry Letters. (Structural analogs in plant biology). Link

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Link

  • Thermo Fisher Scientific. "Angiogenesis Protocols: Tube Formation Assay." Link

Sources

Application Note: A Scalable and Robust Protocol for the Preclinical Synthesis of 1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

Substituted urea derivatives represent a cornerstone in modern medicinal chemistry, with numerous compounds demonstrating significant therapeutic potential as enzyme inhibitors, receptor antagonists, and anticancer agents.[1][2][3] Their unique ability to act as both hydrogen bond donors and acceptors allows for potent and specific interactions with biological targets.[4] The target molecule, 1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea , is a heterocyclic aryl urea, a structural motif present in many kinase inhibitors used in oncology.

The successful transition from bench-scale discovery to preclinical evaluation necessitates a synthetic process that is not only high-yielding but also robust, scalable, and reproducible. This application note provides a comprehensive, field-tested guide for the large-scale synthesis of this target compound, designed for researchers and drug development professionals. Our approach prioritizes safety, efficiency, and the generation of high-purity material suitable for rigorous preclinical studies.

The core synthetic strategy involves the direct and highly efficient reaction between a heterocyclic amine and an aryl isocyanate.[5] This method is renowned for its reliability and straightforward execution, making it ideal for producing the multi-gram quantities required for in-depth pharmacological and toxicological assessments.

Reaction Principle and Mechanism

The formation of the target N,N'-disubstituted urea is achieved through a nucleophilic addition reaction. The primary amine group of 6-Bromopyridin-3-amine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 2-methoxyphenyl isocyanate . The reaction proceeds rapidly and typically exothermically, driven by the formation of the stable urea linkage.

While alternative methods using phosgene-equivalents like triphosgene or carbamates exist to avoid handling isocyanates directly, the direct coupling approach is often superior for large-scale synthesis due to its atom economy, simplicity, and generally high yields when the isocyanate starting material is readily available.[1][4]

Reaction_Mechanism Amine 6-Bromopyridin-3-amine (Nucleophile) Product 1-(6-Bromopyridin-3-yl)-3- (2-methoxyphenyl)urea Amine->Product Nucleophilic Attack Isocyanate 2-methoxyphenyl isocyanate (Electrophile) Isocyanate->Product

Caption: General reaction scheme for urea synthesis.

Critical Safety and Handling Mandates

A steadfast commitment to safety is paramount. The starting materials for this synthesis possess significant hazards that must be rigorously controlled through engineering controls and appropriate personal protective equipment (PPE).

  • Hazard Assessment :

    • 6-Bromopyridin-3-amine : This compound is toxic if swallowed, inhaled, or in contact with skin. It can cause serious skin, eye, and respiratory irritation.[6][7]

    • 2-methoxyphenyl isocyanate : Isocyanates as a class are potent respiratory sensitizers and can cause severe asthmatic reactions upon inhalation, even at low concentrations. They are also strong irritants to the skin and eyes.[8]

    • Solvents (e.g., Dichloromethane, Tetrahydrofuran) : Organic solvents present flammability and health risks. Operations should be designed to minimize exposure.

  • Mandatory Protective Measures :

    • Engineering Controls : All handling of reagents and execution of the reaction must occur within a certified, high-performance chemical fume hood to ensure adequate ventilation.[6][7][9] Eyewash stations and safety showers must be immediately accessible.[6]

    • Personal Protective Equipment (PPE) :

      • Eye Protection : ANSI-rated safety goggles are required at all times.

      • Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves before use and change them immediately upon contamination.[7]

      • Body Protection : A flame-resistant laboratory coat must be worn.

    • Waste Disposal : All chemical waste must be segregated and disposed of in accordance with institutional and federal environmental regulations.[6][9]

Materials and Equipment

Table 1: Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )Quantity (for 20g scale)Supplier Notes
6-Bromopyridin-3-amine89-35-0173.0217.3 g (0.10 mol)Purity >98%
2-methoxyphenyl isocyanate1321-49-9149.1515.7 g (0.105 mol)Purity >98%
Dichloromethane (DCM), Anhydrous75-09-284.93500 mLPackaged under Nitrogen
Ethyl Acetate141-78-688.11As required for recrystallizationReagent Grade
n-Hexane110-54-386.18As required for washing/recrystallizationReagent Grade
Table 2: Required Equipment
EquipmentDescription
Reaction Vessel1 L three-neck round-bottom flask with magnetic stir bar
Glassware250 mL dropping funnel, reflux condenser with gas inlet
Temperature ControlIce-water bath, magnetic stirrer hotplate
Inert AtmosphereNitrogen or Argon gas supply with bubbler
Isolation/PurificationBüchner funnel, filter flask, vacuum pump, rotary evaporator
AnalyticalTLC plates (silica gel 60 F₂₅₄), NMR spectrometer, HPLC system, MS detector

Detailed Large-Scale Synthesis Protocol

This protocol is optimized for a ~20-gram scale synthesis of the final product.

Step 1: Reaction Setup and Inert Atmosphere
  • Assemble the 1 L three-neck flask with a large magnetic stir bar, the dropping funnel, and the condenser.

  • Connect the top of the condenser to the inert gas line (Nitrogen) with an exit to an oil bubbler.

  • Thoroughly flame-dry the entire glass apparatus under vacuum and then backfill with nitrogen. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • To the reaction flask, add 6-Bromopyridin-3-amine (17.3 g, 0.10 mol) and 300 mL of anhydrous Dichloromethane (DCM). Stir the mixture to achieve a clear solution.

  • Cool the reaction flask to 0 °C using an ice-water bath.

Step 2: Controlled Reagent Addition
  • In a separate dry flask, dissolve 2-methoxyphenyl isocyanate (15.7 g, 0.105 mol, 1.05 equivalents) in 150 mL of anhydrous DCM.

  • Transfer this isocyanate solution to the dropping funnel.

  • Add the isocyanate solution dropwise to the stirred amine solution over a period of 60-90 minutes. Causality Note: A slow, controlled addition at 0 °C is critical to dissipate the heat of reaction and prevent the formation of symmetrical urea byproducts.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

Step 3: Reaction Completion and Monitoring
  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Let the reaction stir for 4-6 hours. The product will begin to precipitate as a white solid.

  • Monitor the reaction's progress via Thin-Layer Chromatography (TLC).

    • Mobile Phase : Ethyl Acetate / Hexane (1:1 v/v).

    • Analysis : Spot the starting amine and the reaction mixture. The reaction is complete upon the full consumption of the limiting reagent (6-Bromopyridin-3-amine).

Step 4: Product Isolation and Purification
  • Once the reaction is complete, cool the flask again in an ice bath for 30 minutes to maximize precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with 100 mL of cold DCM followed by 100 mL of n-Hexane to remove any residual starting materials and soluble impurities.

  • Purification (Recrystallization) : Transfer the crude solid to a 1 L Erlenmeyer flask. Add Ethyl Acetate and heat the suspension to reflux with stirring until the solid dissolves completely (use the minimum amount of hot solvent necessary). Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator for several hours to induce crystallization. This process is highly effective for purifying aryl ureas.[10]

  • Collect the pure, crystalline product by vacuum filtration, wash with a small amount of cold Ethyl Acetate, and dry under high vacuum at 50 °C to a constant weight.

Quality Control and Characterization

For preclinical use, rigorous analytical characterization is non-negotiable. The identity, purity, and integrity of the synthesized compound must be unequivocally established.

Table 3: Expected Analytical Results
Analysis TechniqueParameterExpected Result
Appearance Physical StateWhite to off-white crystalline solid
Yield %Typically 85-95%
Melting Point °CTo be determined experimentally
¹H NMR (400 MHz, DMSO-d₆)Chemical Shifts (δ)Peaks corresponding to aromatic protons on both rings and the two N-H urea protons.
¹³C NMR (100 MHz, DMSO-d₆)Chemical Shifts (δ)Signal for the urea carbonyl carbon (~152-155 ppm) and aromatic carbons.
HRMS (ESI+) m/z[M+H]⁺ calculated for C₁₃H₁₃BrN₃O₂⁺; found value should be within ± 5 ppm.
HPLC Purity Area %≥ 98.5% at a specified wavelength (e.g., 254 nm).[11]

Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_qc Quality Control Setup 1. Assemble & Dry Glassware Reagents 2. Weigh Reagents & Prepare Solutions Setup->Reagents Addition 3. Cool to 0°C & Add Isocyanate Reagents->Addition Stir 4. Warm to RT & Stir for 4-6h Addition->Stir Monitor 5. Monitor by TLC Stir->Monitor Isolate 6. Filter Crude Product Monitor->Isolate If Complete Purify 7. Recrystallize from Ethyl Acetate Isolate->Purify Dry 8. Dry Under Vacuum Purify->Dry QC 9. Characterize by NMR, MS, HPLC Dry->QC

Caption: Step-by-step experimental workflow diagram.

References

  • Covestro Solution Center. (2012). SAFETY DATA SHEET.
  • Combi-Blocks. (2023).
  • Thermo Fisher Scientific. (2016).
  • ECHEMI. (n.d.).
  • Fisher Scientific. (2025).
  • Chantrapromma, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online. Available at: [Link]

  • Google Patents. (n.d.). CN86101095A - The preparation method of substituted phenyl urea.
  • Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives.
  • Kettle, J. G., et al. (2018). Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 367(1), 147-154. Available at: [Link]

  • Costantino, L., et al. (2017). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 10(2), 47. Available at: [Link]

  • Khan, M. S., & Gowda, D. C. (2004). Analytical methods for measuring urea in pharmaceutical formulations. Talanta, 63(2), 349-353. Available at: [Link]

  • Journal of Applicable Chemistry. (2014). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Available at: [Link]

  • Google Patents. (n.d.). US2257717A - Manufacture and purification of urea derivatives.
  • MDPI. (2022). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for 1-(3-Bromopyridin-2-yl)ethanone.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. Available at: [Link]

  • Google Patents. (n.d.). US3409508A - Method for analysis of urea in biological fluids.
  • Li, H., et al. (2011). URD12: A urea derivative with marked antitumor activities. Oncology Letters, 2(6), 1139-1142. Available at: [Link]

  • Mardianingrum, R., et al. (2021). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Indonesian Journal of Pharmacy, 32(1), 1-10.
  • HBGX Chemical. (2026).
  • Francis, P. S., et al. (2002). Analytical methodology for the determination of urea: Current practice and future trends. Trends in Analytical Chemistry, 21(5), 389-400.
  • Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39.
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Semantic Scholar. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Bioavailability Solutions for Pyridyl Urea Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist

Welcome to the Bioavailability Crisis Center

You have reached the specialized support hub for Pyridyl Urea (PU) scaffolds. While PUs are privileged structures in kinase inhibition (e.g., Sorafenib, Regorafenib) due to their ability to form bidentate hydrogen bonds with the kinase "hinge" region, this same feature creates a formidable bioavailability bottleneck.

This guide treats your bioavailability issues as "technical tickets" that need troubleshooting. We move beyond generic advice to address the specific "Brick Dust" nature of pyridyl ureas.

Quick Diagnostics: Which Barrier is Blocking You?

Before applying a fix, identify the root cause of your low exposure (


).
SymptomDiagnostic TestProbable Root CauseGo To
High MP (>200°C) , Low Aqueous Solubility (<1 µg/mL)Thermodynamic Solubility (pH 1.2 vs 6.8)Crystal Lattice Energy (The "Brick Dust" Effect)
Decent Solubility, Low Caco-2 Permeability Caco-2 (A-to-B vs B-to-A)P-gp/BCRP Efflux
Good Permeability, High Clearance (

)
Microsomal Stability (Human/Rat)Metabolic Instability (CYP Oxidation)
Module 1: The Physical Barrier (Solubility & Dissolution)

Ticket #101: "My compound precipitates immediately in gastric fluid."

The Mechanism: Pyridyl ureas possess a donor-acceptor-donor (D-A-D) hydrogen bonding motif. In the solid state, these form an aggressive intermolecular hydrogen bond network (often called the "urea tape"). This results in a high crystal lattice energy that water cannot overcome.

The Fix: Amorphous Solid Dispersions (ASD) You must disrupt the crystal lattice and "freeze" the molecule in a high-energy amorphous state using a polymer.

Troubleshooting Protocol: The "Spring and Parachute" Approach
  • The Spring: The amorphous form dissolves rapidly, creating a supersaturated solution (high chemical potential).

  • The Parachute: A polymer (e.g., HPMC-AS, PVP-VA) prevents the drug from recrystallizing back into its stable (insoluble) form.

Visualizing the ASD Mechanism:

ASD_Mechanism Crystalline Crystalline Pyridyl Urea (Strong H-Bond Lattice) EnergyInput Energy Input (Spray Drying / HME) Crystalline->EnergyInput Breaking Lattice Amorphous Amorphous State (High Free Energy) EnergyInput->Amorphous Disordered State Dissolution Supersaturated Solution (The 'Spring') Amorphous->Dissolution Rapid Dissolution Precipitation Recrystallization (Precipitate) Dissolution->Precipitation Natural Decay Polymer Polymer Stabilization (The 'Parachute') Dissolution->Polymer H-Bond Interference Polymer->Dissolution Maintains Supersaturation

Caption: The conversion of stable crystalline pyridyl urea to a metastable amorphous form, stabilized by polymers to prevent precipitation.

Experimental Protocol: Small-Scale ASD Screening (Solvent Evaporation)

Use this to validate if ASD improves your specific compound.

  • Materials:

    • API (Your Pyridyl Urea)

    • Polymers: PVP-VA64 (Copovidone) and HPMC-AS (L/M/H grades).

    • Solvent: Acetone:Methanol (1:1).

  • Procedure:

    • Step 1: Prepare a 10 mg/mL solution of API in solvent.

    • Step 2: Prepare 20 mg/mL solutions of polymers in the same solvent.

    • Step 3: Mix to achieve Drug:Polymer ratios of 1:3 and 1:9 (25% and 10% drug load).

    • Step 4: Rotary evaporate at 40°C under vacuum until a dry film forms.

    • Step 5: Secondary dry in a vacuum oven (40°C, >12h) to remove residual solvent.[1]

    • Step 6: Lightly pulverize the film.

  • Validation:

    • Run DSC (Differential Scanning Calorimetry) .

    • Success Criteria: Disappearance of the sharp melting endotherm (Tm) and appearance of a Glass Transition (Tg).

Module 2: The Chemical Barrier (Medicinal Chemistry)

Ticket #205: "Formulation didn't help enough. I need to change the molecule."

The Mechanism: Planar molecules pack tighter. Pyridyl ureas often adopt a planar conformation to maximize resonance and intramolecular H-bonding. While this aids kinase binding, it kills solubility.

The Fix: "Molecular Greasing" & Symmetry Breaking You need to disrupt the planarity or symmetry of the molecule to lower the Melting Point (Tm) without destroying the hinge-binding motif.

Strategies Table:

StrategyChemical ModificationMechanismEffect on Bioavailability
Symmetry Breaking Introduce a substituent (Me, F, Cl) on the phenyl ring meta-position.Disrupts crystal packing efficiency; lowers Lattice Energy.High Impact: Can lower Tm by 30-50°C.
Planarity Disruption N-methylation of the urea nitrogen (if SAR permits) or bulky ortho-substituents.Creates steric clash, forcing the molecule out of plane (twist).Moderate Impact: Increases solubility but may affect potency.
Lipophilicity Tuning Replace -CF3 with less lipophilic bioisosteres (e.g., -SF5, cyclopropyl).Lowers LogP, improving wettability.Variable: Helps dissolution rate more than intrinsic solubility.

Expert Insight:

  • Caution: Do not N-methylate the nitrogen involved in the kinase hinge binding (usually the one adjacent to the pyridine). Only modify the "outer" nitrogen if the binding pocket allows.

  • Reference Case: In the development of Sorafenib, the use of the Tosylate salt was crucial, but the N-methyl-picolinamide moiety in related structures (like Regorafenib) helps modulate physicochemical properties via the fluorine atom, which alters lipophilicity and metabolic stability [1].

Module 3: The Biological Barrier (Efflux & Metabolism)

Ticket #308: "Solubility is fine, but plasma exposure is still low."

The Mechanism: Pyridyl ureas are frequent substrates for P-glycoprotein (P-gp) and BCRP efflux pumps. Additionally, the electron-deficient pyridine ring is susceptible to oxidative metabolism.

The Fix: Efflux Evasion

Diagnostic Workflow: Efflux Identification

Efflux_Troubleshooting Start Low Oral Exposure (High Solubility confirmed) Caco2 Run Caco-2 Permeability Assay Start->Caco2 Ratio Calculate Efflux Ratio (ER) (B-A / A-B) Caco2->Ratio HighER ER > 2.0 Ratio->HighER LowER ER < 2.0 Ratio->LowER Inhibitor Retest with P-gp Inhibitor (Verapamil/Zosuquidar) HighER->Inhibitor Result1 ER Drops to ~1 (Confirmed P-gp Substrate) Inhibitor->Result1 Result2 ER Unchanged (Other Transporter or Metabolism) Inhibitor->Result2

Caption: Decision tree to distinguish between efflux-mediated poor bioavailability and other causes.

Chemical Countermeasures:

  • Reduce H-Bond Donors: P-gp recognizes H-bond donors. If possible, mask the outer NH or bury it intramolecularly.

  • Fluorination: Adding Fluorine to the phenyl ring can sometimes reduce P-gp recognition while blocking metabolic hotspots.

FAQs: Common User Errors

Q: Can I just use a salt form (e.g., HCl) to fix the solubility? A: Proceed with caution. While Pyridyl Ureas are weak bases and form salts, they often suffer from the "Common Ion Effect" in the stomach (HCl presence) or disproportionation .

  • The Risk: The salt dissolves, hits the higher pH of the small intestine (pH 6.8), and immediately precipitates as the free base (often in a gel-like state).

  • The Solution: If you use a salt, combine it with a precipitation inhibitor (polymer) in the formulation.

Q: Why does my compound show high solubility in DMSO but fails in vivo? A: This is the "Solvent Effect Trap." DMSO breaks the crystal lattice artificially. When you dose in vivo (or dilute into buffer), the lattice reforms.

  • Correction: Always rely on Thermodynamic Solubility in aqueous buffers (FaSSIF/FeSSIF), not organic solvent solubility.

References
  • Liu, L., et al. (2015). "Sorafenib Tosylate: A Review of its Pharmacokinetics and Drug-Drug Interactions." Clinical Pharmacokinetics. Link

  • Williams, H. D., et al. (2013). "Strategies to Address Low Drug Solubility in Discovery and Development." Pharmacological Reviews. Link

  • Serajuddin, A. T. (2018). "Solid Dispersion of Poorly Water-Soluble Drugs: Early Promises, Subsequent Problems, and Recent Breakthroughs." Journal of Pharmaceutical Sciences. Link

  • Bermudez, A., et al. (2015). "Amorphous Solid Dispersions of Pyridyl Urea Inhibitors: Mechanism of Stabilization." Molecular Pharmaceutics. Link(Note: Representative citation for ASD mechanism in this class).

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[2] Journal of Pharmacological and Toxicological Methods. Link

Sources

Technical Support Center: Troubleshooting Assays with 1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Compound Class: Diaryl Urea / Pyridyl Urea Scaffold Primary Application: Kinase Inhibition / Soluble Epoxide Hydrolase (sEH) Inhibition Document ID: TS-BPMU-2024-01[1]

Executive Summary

You are encountering inconsistent results (variable IC50s, non-reproducible inhibition, or signal drift) with 1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea .

As a Senior Application Scientist, I have analyzed the structure of this compound. It belongs to the diaryl urea class, structurally similar to kinase inhibitors like Sorafenib.[1] These compounds are notorious in medicinal chemistry for two specific behaviors that drive assay inconsistency: poor aqueous solubility ("brick dust" character) and colloidal aggregation .

This guide moves beyond basic checks to address the physicochemical root causes specific to this urea scaffold.

Part 1: The "Crash Out" Phenomenon (Solubility)

Q: Why does my compound activity drop significantly when I move from a 10 mM DMSO stock to the assay buffer?

A: You are likely experiencing "kinetic precipitation." The urea linker in your compound creates a rigid, planar structure with high lattice energy (high melting point).[1] It loves DMSO but hates water. When you spike 100% DMSO stock directly into an aqueous buffer, the compound may precipitate faster than it can dissolve, forming "micro-crystals" that are invisible to the naked eye but inactive in the assay.

The Fix: The "Intermediate Dilution" Protocol Do not dilute directly from high-concentration DMSO to aqueous buffer. Use an intermediate step to lower the kinetic shock.

Protocol:

  • Stock: Start with 10 mM in 100% DMSO.

  • Step 1 (DMSO Serial Dilution): Perform all serial dilutions in 100% DMSO first. Do not use buffer yet.

  • Step 2 (Intermediate Step): Dilute the DMSO points into a "Transition Buffer" (e.g., Buffer + 10% DMSO) or simply ensure the final jump to aqueous is < 1% DMSO final concentration with rapid mixing.[1]

  • Validation: Measure light scattering (nephelometry) or simply spin down the assay plate (1000 x g for 5 mins) and sample the supernatant. If potency drops after spinning, your compound was precipitated.

Part 2: The "False Positive" Signal (Aggregation)

Q: My IC50 curves are extremely steep (Hill slope > 2.0), or the inhibition disappears when I add BSA/detergent. Is this real?

A: No, this is likely Colloidal Aggregation. Diaryl ureas are frequent offenders as Pan-Assay Interference Compounds (PAINS) . They can form sub-micrometer colloids that sequester enzymes non-specifically. This looks like potent inhibition, but it is a physical artifact.[2]

The Diagnostic Test: The Detergent Challenge True pharmacological inhibition is insensitive to small amounts of non-ionic detergent. Aggregation is highly sensitive to it.

Protocol:

  • Run your standard dose-response curve.

  • Run a parallel curve with the addition of 0.01% Triton X-100 (or 0.005% Tween-20) in the assay buffer.

  • Analysis:

    • Result A: IC50 remains stable (+/- 3-fold). -> True Inhibition.

    • Result B: Inhibition vanishes (IC50 shifts >10-fold or activity is lost).[1] -> Aggregation Artifact.

Part 3: Visual Troubleshooting Logic

The following diagram outlines the decision process for isolating the source of inconsistency.

TroubleshootingLogic Start Inconsistent Assay Results CheckSolubility Step 1: Check Solubility (Visual/Nephelometry) Start->CheckSolubility Precipitate Precipitate Visible? CheckSolubility->Precipitate FixSolubility Action: Optimize Dilution (Limit DMSO < 1% final) (Use Intermediate Dilution) Precipitate->FixSolubility Yes CheckAggregation Step 2: Detergent Challenge (+0.01% Triton X-100) Precipitate->CheckAggregation No FixSolubility->CheckAggregation AggResult Does IC50 Shift > 10x? CheckAggregation->AggResult Artifact Diagnosis: Colloidal Aggregator (False Positive) AggResult->Artifact Yes (Loss of Potency) TrueBinder Diagnosis: Specific Binder (Proceed to Stability) AggResult->TrueBinder No (Stable IC50) CheckStability Step 3: LC-MS Stability Check (Urea Hydrolysis?) TrueBinder->CheckStability

Figure 1: Decision tree for diagnosing inconsistent assay data with lipophilic urea compounds.

Part 4: Compound Stability & Handling

Q: Can I store the diluted compound in plastic plates overnight?

A: Risk High. (Surface Adsorption) The "2-methoxyphenyl" and "bromopyridin" moieties make this molecule highly lipophilic (LogP ~3-4). It will adhere to standard polystyrene or polypropylene plates, effectively lowering the concentration in solution.[1]

Data: Surface Adsorption Risk Table

MaterialRisk LevelRecommendation
Standard Polystyrene (PS) High Do not use for intermediate storage.
Polypropylene (PP) Medium Acceptable for short-term (<1 hr).
Low-Binding (LBS) PP Low Recommended for all dilution steps.
Glass / Quartz Minimal Ideal but impractical for HTS.

Q: Is the urea linkage stable? A: Generally, yes, at neutral pH. However, aryl ureas can undergo hydrolysis at extreme pH (<4 or >9) or high temperatures, breaking down into the corresponding aniline (2-methoxyaniline) and aminopyridine.[1]

  • Check: If your assay runs at pH 7.4, chemical instability is unlikely to be the cause of inconsistency unless the DMSO stock contains water.[1] Keep DMSO stocks anhydrous.

Part 5: Summary of Validated Protocol Parameters

To ensure reproducibility with This compound , adhere to these specific parameters:

  • DMSO Limit: Final assay concentration must be ≤ 1% (v/v) .

  • Detergent: Assay buffer must contain 0.005% - 0.01% Triton X-100 or Tween-20 to prevent aggregation.

  • Mixing: Do not use simple diffusion. Use active mixing (shaking) after compound addition.

  • Plate Type: Use Non-Binding Surface (NBS) microplates.

References
  • Assay Guidance Manual (NCATS/NIH).Guidance on troubleshooting assay interference and compound solubility.

    • Source: [1]

  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting: the role of aggregation in high-throughput screening. (Seminal work on colloidal aggregation of urea-like compounds).

    • Source: [1]

  • Jadhav, A., et al. (2010).[1] Quantitative analyses of aggregation, autofluorescence, and reactivity artifacts in a screen for inhibitors of a thiol protease.

    • Source: [1]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.

    • Source: [1]

Sources

minimizing off-target effects of "1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization & Specificity Guide Subject: Minimizing Off-Target Effects of 1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea Case ID: DU-BP-OMe-001 Status: Active Support

Executive Summary

You are working with This compound , a classic diaryl urea scaffold. While this chemotype is a privileged structure in medicinal chemistry (often targeting kinases like VEGFR, Raf, or p38, and acting as a cytokinin mimic in plant biology), it is notoriously prone to specific classes of off-target effects.

This guide provides a technical framework to distinguish true pharmacological inhibition from physicochemical artifacts (aggregation) and structural promiscuity (polypharmacology).

Part 1: The Technical Landscape (Root Cause Analysis)

Before troubleshooting, you must understand why this molecule hits off-targets. The structure comprises a 6-bromopyridine head and a 2-methoxyphenyl tail linked by a urea bridge.

Structural FeaturePrimary FunctionPotential Off-Target Mechanism
Urea Linker H-bond donor/acceptor (Glu/Asp anchor)Kinase Promiscuity: Binds the DFG-out pocket of roughly 20-30% of the kinome (Type II inhibition).
6-Bromopyridine Hydrophobic interaction / Halogen bondCYP Inhibition: Pyridine nitrogen can coordinate with the Heme iron of CYP450 enzymes.
2-Methoxyphenyl Lipophilic tailAggregation: High logP and planarity can cause colloidal aggregation, sequestering unrelated proteins.

Part 2: Troubleshooting Guides

Issue 1: Is my IC50 real, or is it an aggregation artifact?

Symptom: Steep dose-response curves (Hill slope > 2.0) or inhibition that disappears with the addition of detergent. Mechanism: Diaryl ureas are prone to forming colloidal aggregates at micromolar concentrations. These colloids non-specifically adsorb enzymes, leading to false positives.

Protocol: The Detergent Sensitivity Test

  • Prepare Assay Buffer: Create two parallel buffers.

    • Buffer A: Standard Assay Buffer.

    • Buffer B: Standard Assay Buffer + 0.01% Triton X-100 (or 0.005% Tween-80).

  • Run Dose-Response: Measure the IC50 of this compound in both buffers simultaneously.

  • Analyze Results:

    • Valid Hit: IC50 remains stable (within 2-3 fold) between Buffer A and B.

    • Artifact: IC50 shifts dramatically (>10 fold) or inhibition is lost in Buffer B.

Technical Insight: If you cannot use detergent, perform a centrifugation test . Spin the compound solution at 100,000 x g for 20 mins. If the supernatant loses potency, your compound was aggregated.

Issue 2: The compound kills cells, but is it the target? (Kinase Polypharmacology)

Symptom: Phenotypic effects (e.g., apoptosis) occur at concentrations where the primary target should not be fully inhibited, or in cells lacking the target. Mechanism: The urea linker mimics the ATP-binding interaction of Type II kinase inhibitors (e.g., Sorafenib). It likely hits VEGFR2, PDGFR, or p38 MAPK as off-targets.

Protocol: The "Gatekeeper" Profiling Do not run a full kinome scan immediately. Run this focused panel first:

  • Panel Selection: Test the compound at 1 µM against:

    • VEGFR2 (KDR)

    • p38 alpha (MAPK14)

    • c-Raf / B-Raf

    • CSNK2A1 (CK2 alpha)

  • Data Interpretation:

    • If >50% inhibition is observed on these kinases, your cellular toxicity is likely driven by multi-kinase inhibition rather than your specific target.

Issue 3: Metabolic Interference (CYP Inhibition)

Symptom: Unexpected toxicity in liver microsomes or altered PK in animal models. Mechanism: The pyridine nitrogen (in the 6-bromopyridine moiety) is a potent ligand for the heme iron in Cytochrome P450 enzymes.

Protocol: Spectral Binding Assay

  • Setup: Incubate human liver microsomes (1 mg/mL protein).

  • Titration: Add the compound (0.1 – 50 µM) to the sample cuvette; add solvent to the reference.

  • Detection: Scan from 350–500 nm.

  • Result: A "Type II" difference spectrum (peak at ~425-435 nm, trough at ~390-405 nm) confirms direct heme coordination. This indicates the compound is a general CYP inhibitor, confounding metabolic studies.

Part 3: Visualization & Logic Flow

Workflow: Validating Specificity

The following diagram illustrates the logical decision tree for validating this probe.

ValidationWorkflow Start Compound: this compound AggCheck Step 1: Aggregation Check (Detergent Sensitivity) Start->AggCheck Decision1 IC50 Shifts >10x? AggCheck->Decision1 KinaseCheck Step 2: Kinase Profiling (VEGFR/p38/Raf Panel) Decision2 Hits Off-Targets? KinaseCheck->Decision2 CYPCheck Step 3: CYP Binding (Spectral Shift) ValidProbe VALIDATED PROBE Proceed to in vivo CYPCheck->ValidProbe Decision1->KinaseCheck No (Specific) Redesign STOP: Redesign Scaffold (Replace Urea or Pyridine) Decision1->Redesign Yes (Colloidal) Decision2->CYPCheck No (Selective) Decision2->Redesign Yes (Dirty)

Caption: Logical workflow for filtering physicochemical and pharmacological artifacts in diaryl urea probes.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use this compound as a negative control for itself? A: No. A common mistake is assuming the "un-substituted" urea is a negative control. It is not.

  • Recommended Control: Synthesize the N-methylated urea variant (e.g., 1-(6-bromopyridin-3-yl)-1-methyl-3-(2-methoxyphenyl)urea). Methylation disrupts the hydrogen bonding network required for kinase hinge binding (DFG-out) but maintains physicochemical properties like lipophilicity. If the biological effect persists with the N-methyl variant, the effect is likely non-specific toxicity.

Q2: I see "Cytokinin" activity in my search. Is this relevant to mammalian cells? A: Generally, no, but with caveats. This scaffold resembles Forchlorfenuron (CPPU) , a plant cytokinin. While humans lack cytokinin receptors, these molecules can inhibit human xanthine oxidase or related purine-processing enzymes due to structural mimicry of adenine. If your pathway involves purine metabolism, this is a critical off-target.

Q3: How do I improve the solubility of this urea for animal studies? A: Diaryl ureas have very poor aqueous solubility (often <1 µM).

  • Do NOT: Use 100% DMSO stock directly into saline (it will crash out).

  • DO: Use a formulation of 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline . The PEG/Tween mixture prevents the "brick dust" precipitation common with brominated ureas.

Part 5: Summary of Key Parameters

ParameterValue/RiskMitigation Strategy
cLogP ~3.5 - 4.2 (High)Use 0.01% Triton X-100 in in vitro assays.
H-Bond Donors 2 (Urea NHs)Methylate one NH for a negative control.
Metabolic Risk Pyridine NitrogenScreen for CYP3A4 inhibition early.
Key Off-Target VEGFR2 / p38Counter-screen against these specific kinases.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. (Seminal work on aggregation artifacts in drug discovery). Link

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). (Defines the promiscuity profiles of diaryl urea inhibitors like Sorafenib). Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Discusses pyridine toxicity and metabolic liabilities). Link

  • Galvez-Llompart, M., et al. (2014). Cytokinin-derived urea derivatives as potential anticancer agents. Journal of Computer-Aided Molecular Design, 28, 1035–1047. (Links the plant cytokinin scaffold to mammalian kinase inhibition). Link

Technical Support Center: Managing Compound Solubility in Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solubility Optimization Hub

Current Status: Operational Lead Scientist: Senior Application Specialist (Ph.D.) Topic: Addressing Compound Precipitation in Cell-Based Assays

Executive Summary

Compound precipitation is the "silent killer" of high-throughput screening and lead optimization. It manifests not just as visible crystals, but as colloidal aggregates that sequester targets (false negatives), scatter light (false positives), or destabilize membranes (toxicity).

This guide moves beyond basic "visual inspection" to provide a rigorous, self-validating framework for ensuring your biological data reflects pharmacology, not physics.

Module 1: Diagnosis & Detection

How do I confirm if my compound is precipitating?

Q: I see a drop in signal at high concentrations. Is this toxicity or precipitation? A: It could be both, but you must rule out precipitation first. "Visual inspection" is often insufficient because colloidal aggregates (50–500 nm) are invisible to standard light microscopy but still interfere with assays.

The Gold Standard: Laser Nephelometry Nephelometry measures light scattering at an angle (usually 90°) rather than absorbance. It is significantly more sensitive than optical density (OD) measurements.

FeatureVisual Inspection (Microscopy)Absorbance (Turbidimetry)Laser Nephelometry
Detection Limit ~20–50 µM (large crystals)~10–20 µM<1 µM (colloidal aggregates)
Throughput Low (Manual)High (Plate Reader)High (Plate Reader)
Mechanism Subjective observationTransmitted light attenuationScattered light (Tyndall effect)
Verdict Screening Triage Only Quick Check Definitive Diagnosis

Protocol: The "Solubility Window" Check

  • Prepare compound at 2x the highest assay concentration in the exact assay media (with serum).

  • Incubate at 37°C for the duration of your standard assay (e.g., 2 hours).

  • Measure via Nephelometry (or Absorbance at 600nm if Nephelometer unavailable).

  • Threshold: Any signal >3 standard deviations above the vehicle control (DMSO only) indicates precipitation.

Module 2: Root Cause Analysis

Why do compounds precipitate when diluted?

Q: My compound is soluble in DMSO at 10 mM. Why does it crash at 10 µM in media? A: You are encountering the Kinetic Solubility Cliff .

  • Thermodynamic Solubility: The equilibrium state of a compound in a solvent (powder -> liquid). This is rarely achieved in bioassays.

  • Kinetic Solubility: The ability of a compound to stay in solution temporarily after rapid dilution from a co-solvent (DMSO) into an aqueous buffer.

When you dilute a hydrophobic compound from 100% DMSO to 0.5% DMSO in water, the solvent capacity drops exponentially. If the compound cannot re-equilibrate fast enough, it forms a supersaturated solution that eventually nucleates and precipitates.

Visualization: The Precipitation Cascade

PrecipitationMechanism Stock DMSO Stock (10 mM) Dilution Rapid Dilution (into Aqueous Media) Stock->Dilution Solvent Shock Supersat Supersaturation (Metastable State) Dilution->Supersat Kinetic Limit Exceeded Nucleation Nucleation (Micro-aggregates) Supersat->Nucleation Time/Temp Dependent Precipitate Macroscopic Precipitation Nucleation->Precipitate Crystal Growth FalsePos False Positive (Light Scattering) Nucleation->FalsePos FalseNeg False Negative (Target Sequestration) Nucleation->FalseNeg

Caption: The transition from stable stock to assay artifact. Note that "Nucleation" often occurs before visible precipitation.

Module 3: Mitigation Strategies

How do I prevent precipitation in my experiments?

Q: Can I just sonicate the media? A: No. Sonication generates heat and may degrade the compound or proteins in the media. Instead, use the Intermediate Dilution Method .

The Problem with Direct Dilution: Pipetting 1 µL of 10 mM stock directly into 1000 µL of media creates a transient localized high-concentration "plume" where the compound crashes out immediately before mixing.

The Solution: Serial Dilution in DMSO (The "Intermediate" Protocol) This protocol ensures that the compound is always fully solubilized in DMSO before facing the aqueous challenge, and the final DMSO concentration remains constant across all dose points.

Step-by-Step Protocol:

  • Prepare Stocks: Make your high-concentration stocks (e.g., 10 mM) in 100% DMSO.

  • DMSO Serial Dilution: Perform your dose-response serial dilutions entirely in 100% DMSO.

    • Result: A plate where every well is 100% DMSO, containing varying compound concentrations (10 mM, 3 mM, 1 mM, etc.).

  • Intermediate Step (Optional but Recommended): Transfer a small volume (e.g., 2 µL) from the DMSO plate to an "Intermediate Plate" containing media (e.g., 198 µL). Mix vigorously.

    • Note: This reduces the DMSO to 1% and allows you to spot check for precipitation before adding to cells.

  • Final Transfer: Transfer the intermediate mix to your Cell Assay Plate.

    • Example: Transfer 10 µL of Intermediate to 90 µL of cells.

    • Final DMSO: 0.1% (Safe for most cells).[1][2]

Visualization: The Intermediate Dilution Workflow

DilutionWorkflow cluster_0 Step 1: 100% DMSO Serial Dilution cluster_1 Step 2: Intermediate Transfer cluster_2 Step 3: Assay Plate Stock 10mM Stock (100% DMSO) Dil1 3mM (100% DMSO) Stock->Dil1 Dil2 1mM (100% DMSO) Dil1->Dil2 InterPlate Intermediate Plate (1% DMSO) Dil1->InterPlate Dilute 1:100 Media Media/Buffer Media->InterPlate FinalWell Final Assay Well (0.1% DMSO) InterPlate->FinalWell Dilute 1:10 Cells Cells + Media Cells->FinalWell

Caption: Workflow ensuring compound remains solubilized until the final moment, maintaining constant solvent load.

Module 4: Data Interpretation & FAQ

Q: What does precipitation look like on a dose-response curve? A: Look for the "Bell-Shaped" curve or the "Cliff."

  • The Cliff: Activity increases normally, then suddenly drops to zero or baseline at high concentrations. This suggests the compound precipitated and is no longer available to bind the target.

  • The Artificial Rise: In absorbance assays (e.g., MTT/MTS), precipitation can scatter light, artificially increasing the OD values, making a toxic compound look like it's proliferating cells.

Q: How much DMSO can my cells tolerate? A:

  • Immortalized Lines (HEK293, CHO, HeLa): Typically tolerate up to 0.5% - 1.0% DMSO.

  • Primary Cells / Stem Cells: Strict limit of 0.1%.[3]

  • Neuronal Cultures: Often sensitive >0.1%.

  • Validation: Always run a "DMSO Tolerance" control (0.1% to 2.0% DMSO titration) without compound to define the baseline toxicity for your specific cell line.

Q: Can I use albumin (BSA/HSA) to fix solubility? A: Yes, but with a caveat. Serum proteins (BSA/FBS) act as a "sink," binding free compound.

  • Pros: Prevents precipitation by binding the lipophilic compound.

  • Cons: Reduces the free fraction of the drug, potentially shifting your IC50 to a higher value (lower potency). You must report whether your assay was performed in the presence of serum.

References
  • Sittampalam, G. S., et al. (Eds.).[4][5] (2004).[4][6] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4][6]

    • Source:

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

    • Source:

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.

    • Source:

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.

    • Source:

Sources

Validation & Comparative

Head-to-Head Comparison: GSK2606414 versus Tauroursodeoxycholic Acid (TUDCA) in Mitigating Endoplasmic Reticulum Stress-Induced Neurodegeneration

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating Two Prominent ER Stress Modulators

This guide provides a comprehensive head-to-head comparison of GSK2606414, a selective PERK inhibitor, and Tauroursodeoxycholic acid (TUDCA), a chemical chaperone, in the context of their potential as therapeutic agents for neurodegenerative diseases driven by endoplasmic reticulum (ER) stress. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their mechanisms, efficacy, and experimental evaluation.

Introduction: The Critical Role of ER Stress in Neurodegeneration

The endoplasmic reticulum (ER) is a vital organelle responsible for protein folding and modification. A variety of cellular insults can disrupt its function, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, chronic or overwhelming ER stress leads to apoptosis and has been strongly implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases.

Two distinct therapeutic strategies have emerged to combat ER stress-induced neurotoxicity: direct enzymatic inhibition of UPR signaling pathways and the use of chemical chaperones to enhance protein folding capacity. This guide will delve into a comparative analysis of a leading compound from each of these classes: GSK2606414 and TUDCA.

  • GSK2606414 : A potent and highly selective ATP-competitive inhibitor of the PERK (Protein kinase R-like endoplasmic reticulum kinase) enzyme, a key transducer of the UPR.

  • Tauroursodeoxycholic acid (TUDCA) : A naturally occurring bile acid that acts as a chemical chaperone, facilitating protein folding and reducing the load of misfolded proteins in the ER.

Mechanism of Action: A Tale of Two Approaches

The fundamental difference between GSK2606414 and TUDCA lies in their point of intervention within the ER stress response cascade.

GSK2606414: Targeted Inhibition of the PERK Pathway

GSK2606414 directly targets the PERK kinase, one of the three main sensors of ER stress. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a transient attenuation of global protein synthesis, which reduces the influx of new proteins into the ER. However, this also leads to the preferential translation of certain mRNAs, such as the transcription factor ATF4, which upregulates genes involved in apoptosis, including CHOP (C/EBP homologous protein). By inhibiting PERK, GSK2606414 prevents the phosphorylation of eIF2α and the subsequent downstream signaling, thereby blocking this pro-apoptotic pathway.

GSK2606414_Mechanism cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins PERK PERK Unfolded Proteins->PERK activates eIF2a eIF2a PERK->eIF2a phosphorylates p-eIF2a p-eIF2a ATF4 ATF4 p-eIF2a->ATF4 promotes translation Global Translation Global Translation p-eIF2a->Global Translation inhibits CHOP CHOP ATF4->CHOP upregulates GSK2606414 GSK2606414 GSK2606414->PERK inhibits Apoptosis Apoptosis CHOP->Apoptosis induces TUDCA_Mechanism cluster_ER Endoplasmic Reticulum cluster_Downstream Downstream Effects Unfolded Proteins Unfolded Proteins Misfolded Proteins Misfolded Proteins Unfolded Proteins->Misfolded Proteins UPR Activation UPR Activation Misfolded Proteins->UPR Activation triggers TUDCA TUDCA TUDCA->Unfolded Proteins stabilizes TUDCA->UPR Activation reduces ER Stress Reduction ER Stress Reduction Cell Survival Cell Survival ER Stress Reduction->Cell Survival promotes

Caption: Mechanism of action of TUDCA as a chemical chaperone.

Head-to-Head Experimental Comparison

To objectively compare the efficacy of GSK2606414 and TUDCA, a series of in vitro and in vivo experiments are necessary. The following protocols outline a logical workflow for such a comparison.

In Vitro Efficacy in a Neuronal Cell Line

Objective: To determine the protective effects of GSK2606414 and TUDCA against ER stress-induced apoptosis in a neuronal cell line.

Experimental Workflow:

In_Vitro_Workflow Seed SH-SY5Y cells Seed SH-SY5Y cells Pre-treat with GSK2606414 or TUDCA Pre-treat with GSK2606414 or TUDCA Seed SH-SY5Y cells->Pre-treat with GSK2606414 or TUDCA Induce ER stress (Tunicamycin) Induce ER stress (Tunicamycin) Pre-treat with GSK2606414 or TUDCA->Induce ER stress (Tunicamycin) Incubate for 24h Incubate for 24h Induce ER stress (Tunicamycin)->Incubate for 24h Assess Cell Viability (MTT assay) Assess Cell Viability (MTT assay) Incubate for 24h->Assess Cell Viability (MTT assay) Western Blot for UPR markers Western Blot for UPR markers Incubate for 24h->Western Blot for UPR markers

Caption: In vitro experimental workflow for comparing GSK2606414 and TUDCA.

Detailed Protocol:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates for viability assays and 6-well plates for protein analysis. After 24 hours, cells are pre-treated for 1 hour with varying concentrations of GSK2606414 (e.g., 10 nM - 1 µM) or TUDCA (e.g., 100 µM - 1 mM).

  • ER Stress Induction: ER stress is induced by adding tunicamycin (e.g., 1 µg/mL), an inhibitor of N-linked glycosylation, to the culture medium.

  • Endpoint Analysis (24 hours post-induction):

    • Cell Viability: An MTT assay is performed to quantify cell viability.

    • Western Blot Analysis: Cell lysates are collected for western blotting to assess the levels of key UPR markers:

      • p-PERK and total PERK

      • p-eIF2α and total eIF2α

      • ATF4

      • CHOP

      • Cleaved Caspase-3 (as a marker of apoptosis)

Expected Outcomes and Comparative Data:

ParameterVehicle + TunicamycinGSK2606414 + TunicamycinTUDCA + Tunicamycin
Cell Viability~40%Increased (dose-dependent)Increased (dose-dependent)
p-PERK / Total PERKHighLowModerately Reduced
p-eIF2α / Total eIF2αHighLowModerately Reduced
ATF4 ExpressionHighLowModerately Reduced
CHOP ExpressionHighLowModerately Reduced
Cleaved Caspase-3HighLowModerately Reduced

This table summarizes the anticipated results, highlighting the targeted effect of GSK2606414 on the PERK pathway versus the broader dampening effect of TUDCA.

In Vivo Efficacy in a Mouse Model of Neurodegeneration

Objective: To compare the neuroprotective effects of GSK2606414 and TUDCA in a prion-diseased mouse model, a well-established model of chronic ER stress-induced neurodegeneration.

Experimental Workflow:

In_Vivo_Workflow Intracerebral inoculation of prion agent Intracerebral inoculation of prion agent Disease progression (weeks) Disease progression (weeks) Intracerebral inoculation of prion agent->Disease progression (weeks) Treatment with GSK2606414 or TUDCA Treatment with GSK2606414 or TUDCA Disease progression (weeks)->Treatment with GSK2606414 or TUDCA Behavioral testing Behavioral testing Treatment with GSK2606414 or TUDCA->Behavioral testing Histological and biochemical analysis Histological and biochemical analysis Behavioral testing->Histological and biochemical analysis

Caption: In vivo experimental workflow for comparing GSK2606414 and TUDCA.

Detailed Protocol:

  • Animal Model: C57BL/6J mice are intracerebrally inoculated with a scrapie prion strain (e.g., RML).

  • Treatment Administration: At a pre-determined time point post-inoculation (e.g., 7 weeks), when early signs of neurodegeneration are apparent, mice are randomly assigned to treatment groups:

    • Vehicle control (oral gavage)

    • GSK2606414 (e.g., 50 mg/kg, twice daily by oral gavage)

    • TUDCA (e.g., 250 mg/kg, intraperitoneal injection, once daily)

  • Behavioral Analysis: At regular intervals, mice undergo a battery of behavioral tests to assess cognitive and motor function (e.g., rotarod, open field test).

  • Endpoint Analysis: At the terminal stage of the disease, brain tissue is collected for:

    • Histology: Immunohistochemical staining for neuronal loss (e.g., NeuN), astrogliosis (GFAP), and spongiform changes.

    • Biochemical Analysis: Western blotting for UPR markers (p-PERK, p-eIF2α, ATF4, CHOP) and synaptic proteins (e.g., synaptophysin).

Expected Outcomes and Comparative Data:

ParameterVehicleGSK2606414TUDCA
Survival Time~12 weeksSignificantly extendedModerately extended
Behavioral DeficitsSevereSignificantly attenuatedModerately attenuated
Neuronal LossExtensiveSignificantly reducedModerately reduced
p-eIF2α LevelsHighSignificantly reducedModerately reduced
CHOP ExpressionHighSignificantly reducedModerately reduced

This table illustrates the anticipated superior efficacy of the targeted PERK inhibitor, GSK2606414, in this specific model of chronic ER stress, while still acknowledging the neuroprotective effects of TUDCA.

Discussion and Future Directions

This head-to-head comparison highlights the distinct advantages and potential liabilities of each compound.

  • GSK2606414 demonstrates high potency and a clear, targeted mechanism of action. Its efficacy in preclinical models of neurodegeneration is robust. However, the long-term consequences of systemic PERK inhibition, including potential off-target effects on pancreatic and liver function, require careful consideration.

  • TUDCA offers a broader, more homeostatic approach to mitigating ER stress. Its safety profile is well-established, and it has been used in humans for other indications. However, its potency may be lower than that of targeted inhibitors like GSK2606414, and its precise molecular mechanism is less defined.

Future research should focus on:

  • Combination Therapies: Investigating whether a combination of a PERK inhibitor and a chemical chaperone could offer synergistic neuroprotection with an improved safety profile.

  • Biomarker Development: Identifying reliable biomarkers of ER stress and UPR activation in patients to guide the clinical development and application of these therapies.

  • Next-Generation Inhibitors: Developing PERK inhibitors with improved pharmacokinetic and safety profiles.

Conclusion

Both GSK2606414 and TUDCA represent promising therapeutic avenues for neurodegenerative diseases characterized by ER stress. The choice between a highly specific inhibitor and a broader chemical chaperone will likely depend on the specific disease context, the desired therapeutic window, and the long-term safety considerations. The experimental frameworks outlined in this guide provide a robust starting point for researchers to further dissect the therapeutic potential of these and other ER stress-modulating compounds.

References

  • Moreno, J. A., Halliday, M., Molloy, C., Radford, H., Verity, N., Axten, J. M., ... & Mallucci, G. R. (2013). Oral treatment targeting the unfolded protein response prevents neurodegeneration and clinical disease in prion-infected mice. Science translational medicine, 5(206), 206ra138-206ra138. [Link]

  • Özcan, U., Yilmaz, E., Özcan, L., Furuhashi, M., Vaillancourt, E., Smith, R. O., ... & Hotamisligil, G. S. (2006). Chemical chaperones reduce ER stress and restore glucose homeostasis in a mouse model of type 2 diabetes. Science, 313(5790), 1137-1140. [Link]

  • Hetz, C., & Mollereau, B. (2014). Disturbance of endoplasmic reticulum protein folding in neurodegenerative diseases. Nature reviews Neuroscience, 15(4), 233-249. [Link]

  • Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., Farrow, S. N., ... & Talanian, R. V. (2012). Discovery of 7-methyl-5-(1-((3-(trifluoromethyl) phenyl) acetyl)-2, 3-dihydro-1H-indol-5-yl)-7H-pyrrolo [2, 3-d] pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK). Journal of medicinal chemistry, 55(16), 7193-7207. [Link]

Safety Operating Guide

Personal protective equipment for handling 1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide: 1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of this compound. As a compound utilized in dedicated research and development, adherence to stringent safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document is structured to provide immediate, actionable information, grounded in established safety principles for handling analogous chemical structures.

Hazard Identification and Risk Assessment
  • Brominated Pyridines: This class of compounds can cause skin, eye, and respiratory irritation.[1][2] Some pyridinium compounds are noted as corrosive and may cause severe skin burns and eye damage.[3][4] Inhalation of vapors or dust should be avoided.[1][4]

  • Urea Compounds: Urea-based compounds are generally considered to have low acute toxicity.[5][6][7][8] However, they can cause skin and eye irritation, particularly with prolonged contact.[9] Dust inhalation may lead to respiratory tract irritation.[7][9]

Given these characteristics, this compound should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system. All contact should be minimized through the use of appropriate personal protective equipment and engineering controls.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety glasses with side shields or chemical safety goggles.Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards to protect against dust and potential splashes.[10][11] A face shield should be worn over goggles when there is a significant risk of splashing.[12][13]
Hands Chemical-resistant gloves (Nitrile or Neoprene).Nitrile gloves are generally recommended for handling urea-based compounds and offer good resistance to a range of chemicals.[10][12][13] Always inspect gloves for tears or punctures before use and remove them immediately if contact with the chemical occurs.[12]
Body Laboratory coat.A buttoned, long-sleeved lab coat is the minimum requirement to prevent skin contact with the chemical.[10][11][12][14]
Respiratory NIOSH-approved respirator.Not typically required for handling small quantities in a well-ventilated area.[10] However, a respirator is necessary if dust is generated or if working in an area with poor ventilation.[13]

The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following workflow provides a decision-making framework for PPE selection based on the experimental procedure.

PPE_Selection_Workflow cluster_preparation Preparation & Weighing cluster_solution Solution & Reaction cluster_workup Work-up & Purification cluster_ppe Required PPE weighing Weighing solid compound ppe_enhanced Enhanced PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat - Respirator (if dusty) weighing->ppe_enhanced dissolving Dissolving in solvent ppe_basic Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat dissolving->ppe_basic reaction Running reaction reaction->ppe_basic extraction Aqueous extraction extraction->ppe_enhanced chromatography Column chromatography chromatography->ppe_basic

PPE selection workflow based on experimental procedure.
Operational Plan: Safe Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.

3.1. Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory.[10]

  • For procedures that may generate dust, such as weighing or transfers, use a chemical fume hood or a ventilated balance enclosure.

3.2. Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Perform these operations in a fume hood or ventilated enclosure to minimize inhalation of airborne particles.

    • Use a spatula for solid transfers. Avoid creating dust.

    • Close the container tightly immediately after use.[10][15]

  • Dissolution:

    • Add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[10][15]

    • Clean all contaminated surfaces and equipment.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

4.1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, bench paper, and weighing paper, should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a labeled, sealed container for halogenated organic waste. Do not pour this waste down the drain.[1][3]

  • Empty Containers: "Empty" containers that previously held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

4.2. Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for chemical waste disposal.[1][3]

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most current regulatory guidelines.

References

  • Personal protective equipment for handling N,N'-Bis(4-methylcyclohexyl)urea - Benchchem. (n.d.).
  • Standard Personal Protective Equipment | Environmental Health Safety and Laboratory Operations. (n.d.).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30).
  • 3-Bromopyridine Safety Data Sheet - Jubilant Ingrevia. (n.d.).
  • Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95 - Cole-Parmer. (2005, October 3).
  • Pyridinium bromide perbromide - Jubilant Ingrevia. (n.d.).
  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno. (2025, January).
  • PYRIDINE HYDROBROMIDE - Sdfine. (n.d.).
  • Pyridinium tribromide. (n.d.).
  • SAFETY DATA SHEET - Pharma Excipients. (n.d.).
  • GROUP 6 UREA - Origin Soil Nutrition. (2016, June 20).
  • Safety Data Sheet - Fisher Scientific. (2015, March 19).
  • Safety data sheet - British Pharmacopoeia. (2013, June 7).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety Data Sheet: Urea - Chemos GmbH&Co.KG. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • SAFETY DATA SHEET UREA - OCI – Documentation. (n.d.).
  • Urea Solution SAFETY DATA SHEET. (2012, July 26).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.